p-Anisidine hydrochloride
Description
Historical Context and Significance in Chemical Sciences
The history of p-anisidine (B42471) is linked to the 19th-century exploration of aniline (B41778) derivatives, following the isolation of aniline in 1826. justdial.com p-Anisidine itself is prepared through the reduction of 4-nitroanisole. wikipedia.org The hydrochloride salt, specifically, gained prominence in research contexts due to its stability and solubility characteristics.
Historically, the significance of p-anisidine and its salt lies in their application as intermediates. They are pivotal in the production of a variety of dyes, including C.I. Azoic Coupling Components and C.I. Vat Red 29. nih.govchemicalbook.com This industrial importance inadvertently led to its selection for research, as aromatic amines as a class were identified as potential contributors to health risks among workers in dye manufacturing industries. nih.gov
Beyond synthesis, p-anisidine is highly significant in analytical chemistry. It is the key reagent in the p-anisidine value (p-AV) test, an official method used by organizations like the American Oil Chemists' Society to quantify secondary oxidation products (especially unsaturated aldehydes) in fats and oils. wikipedia.orgresearchgate.net This colorimetric reaction, which forms a Schiff base, is a critical tool for food quality control. wikipedia.orgebi.ac.uk
Role as a Model Compound in Aromatic Amine Research
p-Anisidine hydrochloride has frequently been used as a model compound in the study of aromatic amines, a class of chemicals known for their diverse industrial applications and varied biological activities. The National Cancer Institute (NCI) selected this compound for a bioassay to investigate the potential carcinogenicity of aromatic dye intermediates, reflecting its status as a representative of this chemical class. nih.gov
Research studies have utilized this compound to understand structure-activity relationships among isomers. For instance, comparative studies with o-anisidine (B45086) highlight significant differences in their biological activities, which is a trend observed in other related amines like o- and p-toluidine. industrialchemicals.gov.au These investigations suggest that steric effects may play a role in the activity of these amines. industrialchemicals.gov.au
Furthermore, p-anisidine has been employed in genotoxicity and mutagenicity assays, such as the Syrian hamster embryo cell morphological transformation assay, to differentiate the cellular responses induced by various compounds. industrialchemicals.gov.auebi.ac.uk In one study, the gene expression pattern induced by p-anisidine (a genotoxic noncarcinogen) was used as a benchmark to compare against other substances. ebi.ac.uk This use as a standard or reference compound underscores its role as a model in toxicological and mechanistic research.
Current Research Landscape and Gaps
The current research landscape for this compound extends from its traditional applications to new frontiers in materials science and analytical chemistry. There is ongoing research into the development of poly(p-anisidine) (PPA), a derivative of polyaniline. mdpi.com Studies are investigating how synthesis conditions affect the crystallinity and molecular structure of PPA to optimize its electrical and optical properties for technological applications. mdpi.comjmaterenvironsci.com
In analytical chemistry, research is being conducted to find alternatives to the standard p-anisidine reagent for oil stability testing, partly due to its toxicity. researchgate.net A 2025 AOCS Annual Meeting abstract indicates that this compound itself is being evaluated as a potential alternative reagent to the parent p-anisidine base. eventscribe.net This suggests a continued effort to refine and improve established analytical methods.
A notable gap in the historical research record is the purity of the this compound used in early, influential carcinogenicity studies, which has been questioned. industrialchemicals.gov.au This ambiguity presents an opportunity for modern reinvestigation with highly purified and well-characterized material to provide more definitive data. Furthermore, while extensive research has been conducted, there remain gaps in the complete toxicological profile, and a need for further data to solidify hazard classifications. industrialchemicals.gov.au
Data Tables
Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 20265-97-8 | nih.govthermofisher.com |
| IUPAC Name | 4-methoxyaniline;hydrochloride | nih.gov |
| Molecular Formula | C₇H₁₀ClNO | nih.govthermofisher.com |
| Synonyms | 4-Methoxyaniline hydrochloride, p-Anisidinium chloride | nih.gov |
| Appearance | Grayish-black crystalline solid or brown crystals | nih.govchemicalbook.com |
| Melting Point | 214°C to 219°C | thermofisher.com |
| InChI Key | VQYJLACQFYZHCO-UHFFFAOYSA-N | nih.govthermofisher.com |
| SMILES | COC1=CC=C(C=C1)N.Cl | nih.gov |
Table 2: Selected Spectroscopic Data for p-Anisidine and its Hydrochloride This table summarizes key findings from various spectroscopic analyses of p-Anisidine and its derivatives.
| Spectroscopic Technique | Key Findings | Compound | Source(s) |
| FTIR Spectroscopy | The spectrum was consistent with the compound's structure. | This compound | nih.gov |
| Bands observed at 1514 cm⁻¹ (benzenoid and quinoid rings), 1305 cm⁻¹ (aromatic amine), and 1259 cm⁻¹ (C-O aromatic). | Poly p-anisidine | jmaterenvironsci.com | |
| ¹H NMR Spectroscopy | Spectrum available from Tokyo Kasei Kogyo Company, Ltd. | This compound | nih.gov |
| ¹³C NMR Spectroscopy | Spectrum available in ChemicalBook database. | This compound | chemicalbook.com |
| Chemical shifts between δ = (135–120) ppm suggest noncrystalline content. Absence of signals at 173.9, 143.7, and 102.0 ppm in certain samples suggests a more regular crystal structure. | Poly(p-anisidine) | mdpi.com | |
| UV-Visible Spectroscopy | Used to study absorption spectra of poly p-anisidine in chloroform (B151607) and water. | Poly p-anisidine | jmaterenvironsci.com |
| X-Ray Diffraction (XRD) | Used to determine the percentage of crystallinity in poly(p-anisidine) samples, which ranged from 29.2% to 55.1%. | Poly(p-anisidine) | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |
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InChI Key |
VQYJLACQFYZHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO.ClH, C7H10ClNO | |
| Record name | P-ANISIDINE HYDROCHLORIDE | |
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Related CAS |
104-94-9 (Parent) | |
| Record name | p-Anisidine hydrochloride | |
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DSSTOX Substance ID |
DTXSID3020093 | |
| Record name | p-Anisidinium chloride | |
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Molecular Weight |
159.61 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-black crystalline solid or brown crystals. (NTP, 1992) | |
| Record name | P-ANISIDINE HYDROCHLORIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | P-ANISIDINE HYDROCHLORIDE | |
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CAS No. |
20265-97-8 | |
| Record name | P-ANISIDINE HYDROCHLORIDE | |
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| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |
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| Record name | p-Anisidine hydrochloride | |
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| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |
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| Record name | p-Anisidinium chloride | |
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| Record name | p-anisidinium chloride | |
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| Record name | P-ANISIDINE HYDROCHLORIDE | |
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Melting Point |
457 °F (NTP, 1992) | |
| Record name | P-ANISIDINE HYDROCHLORIDE | |
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Synthetic Methodologies and Reaction Kinetics
Advanced Catalytic Hydrogenation Routes for p-Anisidine (B42471) Synthesis
The industrial synthesis of p-anisidine predominantly involves the catalytic hydrogenation of p-nitroanisole. This method is favored for its high yield and environmentally benign nature compared to traditional reduction methods that use iron powder or sodium sulfide (B99878), which generate significant waste. chemicalbook.com
Heterogeneous Catalysis Development (e.g., Raney-RuNiC catalysts)
Significant advancements in catalyst technology have led to the development of highly efficient heterogeneous catalysts for the liquid-phase hydrogenation of p-nitroanisole. One such notable development is the Raney-RuNiC catalyst, a novel catalyst containing 20 wt% ruthenium. chemicalbook.com This catalyst has demonstrated high activity and stability, making it a promising candidate for commercial applications. chemicalbook.comchemicalland21.com The use of Raney-type catalysts, which are fine-grained solids typically derived from a nickel-aluminum alloy, is widespread in industrial hydrogenation processes due to their high catalytic activity at room temperature and stability. acs.orgwikipedia.org Other composite catalysts have also been developed, composed of active metals like Cu, Ni, Fe, Zn, Co, Cr, and Mo on a carrier, for the hydrogenation of p-nitroanisole. scispace.com
Reaction Parameter Optimization (e.g., temperature, pressure, catalyst lifetime)
The efficiency and selectivity of the hydrogenation of p-nitroanisole to p-anisidine are highly dependent on the optimization of reaction parameters.
Temperature: The reaction rate is sensitive to temperature. Studies using the Raney-RuNiC catalyst have shown that the reaction rate increases significantly with a rise in temperature. For instance, at 1 MPa pressure over a 2-hour period, the conversion of p-nitroanisole increased from 3.8% at 60°C to 100% at 110°C. However, higher temperatures can slightly decrease the selectivity towards p-anisidine. The selectivity remained at 100% at temperatures of 60°C and 70°C, but decreased to 98.1% at 110°C. chemicalbook.com
Pressure: Hydrogen pressure also plays a crucial role in the reaction rate. With the Raney-RuNiC catalyst, the reaction rate increases with pressure, particularly below 1.3 MPa. Above this pressure, the effect on the reaction rate becomes less pronounced. Optimal conditions have been identified as 1.5 MPa and 100°C, achieving a selectivity of over 99.0%. chemicalbook.com
Catalyst Lifetime: The longevity of the catalyst is a critical factor for industrial applications. The Raney-RuNiC catalyst has shown excellent stability and a long lifetime. It has been successfully reused for 36 cycles in an autoclave with no loss of activity, and its operational lifetime has been demonstrated to be more than 62 hours. chemicalbook.com
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 60 | 3.8 | 100 |
| 70 | 6.5 | 100 |
| 80 | 15.3 | 99.5 |
| 90 | 31.4 | 99.2 |
| 100 | 67.2 | 99.1 |
| 110 | 100 | 98.1 |
Reaction conditions: 0.65g Raney-RuNiC, 5g p-Nitroanisole, 15mL THF, 1MPa, 2h. chemicalbook.com
Kinetic Studies and Mechanistic Investigations of Hydrogenation
The kinetics of the catalytic hydrogenation of p-nitroanisole have been the subject of several investigations to understand the reaction mechanism and optimize reactor design.
Oxidative Polymerization of p-Anisidine Monomer
p-Anisidine can serve as a monomer for the synthesis of conducting polymers, specifically poly(p-anisidine) (PPA), through oxidative polymerization. This process involves the chemical oxidation of the p-anisidine monomer, leading to the formation of polymer chains.
Synthesis of Poly(p-Anisidine) and Derivatives
The synthesis of poly(p-anisidine) is typically achieved through the chemical oxidative polymerization of the p-anisidine monomer. ufam.edu.brmdpi.com A common method involves dissolving p-anisidine in an acidic medium, such as hydrochloric acid (HCl), and then adding an oxidant, like ammonium (B1175870) persulfate (APS), to initiate polymerization. mdpi.comrsc.org The resulting polymer is obtained as a dark powder. mdpi.com
Derivatives of poly(p-anisidine) can be synthesized by forming nanocomposites or copolymers. For instance, PPA-based nanocomposites have been created with materials like clay, titanium carbide (TiC), titanium(IV) oxide (TiO2), and zinc oxide (ZnO). ufam.edu.brmdpi.comua.es The synthesis of these nanocomposites often involves the in situ oxidative polymerization of p-anisidine in the presence of the nanoparticles. researchgate.net Copolymers, such as poly(p-anisidine-co-aniline), have also been synthesized by the oxidative polymerization of a mixture of p-anisidine and aniline (B41778) monomers. ua.es
Influence of Synthesis Parameters on Polymer Structure and Properties
The structure and properties of the resulting poly(p-anisidine) are significantly influenced by various synthesis parameters.
Monomer, Oxidant, and Acid Concentration: A systematic study based on a central composite rotational design (CCRD) investigated the effect of the concentrations of the p-anisidine monomer, ammonium persulfate (APS) as the oxidant, and hydrochloric acid (HCl) on the crystallinity of the synthesized PPA. The study revealed that the percentage of crystallinity of PPA is highly dependent on these parameters, with the doping acid concentration having the most significant effect, followed by the monomer and oxidant concentrations. mdpi.com The crystallinity of the PPA samples was found to range from (29.2 ± 0.6)% to (55.1 ± 0.2)% depending on the specific synthesis conditions. mdpi.comnih.gov
The morphology of the polymer is also affected by the synthesis conditions. For instance, at low acidity, polyaniline (a related polymer) forms a mixture of globules, tubes, and plate-like structures, while higher acidity promotes the formation of well-defined globule shapes. usm.my In the case of PPA, both needle-like and globular particle morphologies have been observed, with the needle morphology potentially related to the crystalline regions of the polymer. ufam.edu.br
The electrical conductivity of PPA is another property that is highly sensitive to the synthesis parameters. Different synthesis conditions lead to polymers with varying structural characteristics and doping levels, which directly impact their resistivity. ufam.edu.br For example, the conductivity of PPA has been reported to vary significantly, with values ranging from 1.00 x 10⁻⁹ S·cm⁻¹ to 3.90 x 10⁻¹⁴ S·cm⁻¹. dntb.gov.ua Another study reported a conductivity of (3.1 ± 0.1) × 10⁻⁵ S m⁻¹ for a PPA film, attributing the higher conductivity to unique monomer-to-oxidant ratios. rsc.org The inclusion of dopants, such as various sulfonic acids and metal chlorides, during the polymerization process has also been shown to increase the conductance of poly(p-anisidine). researchgate.netjmaterenvironsci.com
| Parameter Varied | Observed Effect | Reference |
|---|---|---|
| Monomer, Oxidant, and Acid Concentration | Affects the percentage of crystallinity, with acid concentration having the most significant impact. Crystallinity ranged from 29.2% to 55.1%. | mdpi.comnih.gov |
| Synthesis Conditions (general) | Influences polymer morphology (needle-like and globular structures observed) and electrical resistivity. | ufam.edu.br |
| Monomer to Oxidant Ratio | Affects polymer structure and electrical conductivity. | rsc.org |
| Dopant Type | Different dopants (sulfonic acids, metal chlorides) can significantly increase the electrical conductance of the polymer. | researchgate.netjmaterenvironsci.com |
Polymerization Mechanisms and Structural Control (e.g., head-to-tail vs. head-to-head)
The polymerization of p-anisidine, a derivative of aniline with a methoxy (B1213986) group at the para position, presents unique structural outcomes compared to its parent compound. rsc.org While aniline typically polymerizes through the amine group and the vacant para position, the methoxy group in p-anisidine blocks this site, leading to a more complex polymer structure involving the ortho and meta positions. rsc.org
Conventional oxidative polymerization of p-anisidine can result in polymers with varying degrees of crystallinity and morphology. researchgate.netdntb.gov.ua The concentrations of the monomer, an oxidizing agent like ammonium persulfate (APS), and an acid such as HCl significantly influence the final polymer structure. researchgate.netdntb.gov.ua Specifically, lower concentrations of these reagents tend to favor a more crystalline and uniform head-to-tail polymerization. researchgate.net
Studies combining experimental techniques like ¹³C NMR with theoretical calculations have been instrumental in elucidating the polymer's molecular structure, allowing for the quantification of head-to-tail (HT) versus head-to-head (HH) linkages. researchgate.netdntb.gov.ua These structural variations have a profound impact on the polymer's properties. For instance, a significant difference in electrical conductivity has been observed between a predominantly head-to-tail polymer (PPA1HT) and a polymer with a mix of head-to-tail and head-to-head structures (PPA16HT-HH). dntb.gov.uamdpi.com
The electropolymerization of luminol, which shares mechanistic similarities with aniline derivatives, also proceeds through a head-to-tail mechanism. This is evidenced by the formation of a cation-radical, its isomerization, and subsequent recombination. rsc.org For some aniline derivatives, the polymerization can proceed via a head-to-tail linkage with the formation of para-substituted aromatic rings. mdpi.com
Table 1: Influence of Synthesis Parameters on Poly(p-anisidine) Structure
| Parameter | Effect on Polymer Structure | Resulting Properties |
| Monomer, APS, and HCl Concentration | Lower concentrations favor more crystalline and homogeneous head-to-tail polymerization. researchgate.net | Higher crystallinity can influence electrical conductivity and morphology. researchgate.netdntb.gov.ua |
| Polymerization Linkage | Can form head-to-tail (HT) or head-to-head (HH) molecular chains. researchgate.netdntb.gov.ua | Affects electrical conductivity; PPA1HT shows significantly different conductivity than PPA16HT-HH. dntb.gov.uamdpi.com |
| Morphology | Can result in needle-like and globular-particle morphologies. The needle morphology is often associated with the crystalline portion. researchgate.netdntb.gov.ua | Surface complexity increases as crystallinity decreases. researchgate.netdntb.gov.ua |
Derivatization Reactions and Functionalization
Formation of Schiff Bases and Related Condensation Products
p-Anisidine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. chemicalbook.comheteroletters.org This reaction is a cornerstone in the synthesis of various organic compounds and has applications in analytical chemistry. chemicalbook.comnih.gov For instance, the reaction of p-anisidine with unsaturated aldehydes, which are often byproducts of fat and oil oxidation, forms a colored Schiff base that absorbs light at 350 nm. This colorimetric reaction is the basis for the Anisidine Value (AV) test, an official method used to assess the quality of fats and oils. chemicalbook.com
The synthesis of Schiff bases from p-anisidine can be achieved under various conditions. nih.govacs.org For example, the reaction of p-anisidine with 3-chloro-1H-indole-2-carbaldehyde in ethanol (B145695) at 65°C, catalyzed by Au(1%)@TiO₂, produces the corresponding Schiff base in high yield (85%). nih.govacs.org Similarly, the condensation of vanillin (B372448) with p-anisidine in water can be used to synthesize 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol. atlantis-press.com
The reactivity in Schiff base formation is influenced by the electronic nature of the substituents on both the amine and the carbonyl compound. Aromatic amines with electron-donating groups, such as p-anisidine, generally react efficiently to give good yields of the Schiff base product. nih.govacs.org The reaction typically involves the nucleophilic addition of the primary amine to the carbonyl group, followed by dehydration. heteroletters.org
Table 2: Examples of Schiff Base Synthesis from p-Anisidine
| Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield |
| 3-chloro-1H-indole-2-carbaldehyde | Au(1%)@TiO₂ / Ethanol | 65°C, 3 hours | Indole-based Schiff base | 85% nih.govacs.org |
| Vanillin | Water | Stirring, 30 minutes | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Not specified atlantis-press.com |
| D-Glyceraldehyde | Water | Not specified | Imines | Quantitative heteroletters.org |
| L-Glyceraldehyde | Water | Not specified | Imines | Quantitative heteroletters.org |
| D-Arabinose | Water | Not specified | Imines | Quantitative heteroletters.org |
| Ethyl glyoxalate | Not specified | Not specified | Imine | Not specified acs.org |
Synthesis of Phenazine (B1670421) Derivatives via Oxidative Processes
Phenazine derivatives can be synthesized through various methods, including the oxidative cyclization of diarylamines. While direct synthesis from p-anisidine itself is less common, the oxidative coupling of anilines is a known route to phenazines. mdpi.com The oxidation of aniline at a pH greater than 3.5 can lead to the formation of oligomers containing phenazine rings. mdpi.com The mechanism involves the formation of ortho- or para-coupled aniline units. mdpi.com
The synthesis of phenazines can also be achieved through the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, followed by oxidative cyclization. nih.gov For example, the reaction of 3-aminophenazin-2-ol with various aromatic aldehydes in nitrobenzene (B124822) or DMF leads to the formation of 2-aryl-oxazolo[4,5-b]phenazine derivatives. This process is believed to proceed through a non-isolable acyclic Schiff base intermediate that undergoes oxidative cyclization.
Several methods for phenazine synthesis have been developed, including the Wohl-Aue method, the Beirut method, and Pd-catalyzed N-arylation. nih.govguidechem.com
Diazonium Salt Formation and Subsequent Transformations
Primary aromatic amines like p-anisidine can be converted into diazonium salts through a process called diazotization. aakash.ac.in This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). aakash.ac.inmasterorganicchemistry.com The presence of an electron-donating group like the methoxy group in p-anisidine facilitates this reaction compared to aniline. aakash.ac.in
The resulting aryl diazonium salt is a versatile intermediate in organic synthesis because the diazonium group (N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com
Some key transformations of p-anisidine diazonium salts include:
Synthesis of p-methoxyphenylhydrazine: The diazonium salt can be reduced using reagents like tin(II) chloride (SnCl₂) or sodium sulfite (B76179) to form the corresponding hydrazine. google.com
Halogenation: A metal-free method allows for the conversion of anilines to aryl bromides and iodides by reacting the in situ generated diazonium salt with halogen sources like bromotrichloromethane (B165885) or diiodomethane. nih.gov For p-anisidine, this reaction can be optimized by increasing the temperature to improve the yield. nih.gov
Reduction to Anisole (B1667542): The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
The mechanism of diazotization involves the formation of the electrophilic nitrosonium ion (NO⁺), which then reacts with the nucleophilic amine. masterorganicchemistry.com A series of proton transfers and the loss of water lead to the formation of the diazonium salt.
Novel Synthetic Pathways to Substituted Anisidines
Recent research has focused on developing new methods for the synthesis of substituted anisidines, often utilizing p-anisidine as a starting material or key intermediate.
One innovative approach involves the regioselective ortho-functionalization of anilines. A Brønsted acid-catalyzed, one-pot procedure enables the selective C-C and C-N bond formation at the position ortho to the amino group of p-anisidine derivatives. acs.org This method has been successfully applied to the amination of p-anisidine with various amines, including those bearing electron-donating and electron-withdrawing groups, as well as more complex structures. acs.org
Another novel pathway is the transition-metal-free, one-pot synthesis of aryl sulfones. acs.org This method proceeds through a reactive quinone imine ketal intermediate generated from p-anisidine substrates. The reaction with bench-stable sulfinate salts under mild conditions affords the corresponding ortho-substituted aryl sulfones in good to excellent yields. acs.org
Furthermore, phase-transfer catalysis has been employed for the reduction of p-nitroanisole to p-anisidine with high selectivity. researchgate.net This method represents a green alternative for the synthesis of anisidines. researchgate.net
The Buchwald-Hartwig polyamination reaction has been used to synthesize novel polymers by linking a phthalein moiety with p-anisidine. acs.org These polymers exhibit interesting electronic properties, with the potential for extended conjugation upon treatment with acid. acs.org
Finally, direct reductive amination of aliphatic ketones with p-anisidine using an iridium-phosphate catalyst provides a route to chiral secondary amines with good yields and excellent enantioselectivities. mdpi.com
Advanced Spectroscopic and Structural Characterization of P Anisidine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for investigating the structure and dynamics of molecules. nih.gov In the context of p-anisidine (B42471) hydrochloride and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain detailed structural insights.
Elucidation of Proton Resonances and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. nih.gov For p-anisidine hydrochloride, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the ammonium (B1175870) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. ubc.ca The aromatic protons typically appear as a set of peaks due to the AA'BB' spin system of the para-substituted benzene (B151609) ring. cdnsciencepub.com The coupling between adjacent protons, known as spin-spin coupling, results in the splitting of NMR signals, and the magnitude of this splitting is given by the coupling constant (J). researchgate.net
Interactive Table 1: ¹H NMR Spectral Data for p-Anisidine and its Salts
| Compound | Solvent | Chemical Shift (δ, ppm) |
| p-Anisidine | - | Aromatic Protons: ~6.6-6.8, Methoxy Protons: ~3.7, Amino Protons: ~3.5 chemicalbook.com |
| p-Anisidinium trichloroacetate | Acetone | Aromatic Protons (ortho to -OCH₃): 7.08, Aromatic Protons (ortho to -NH₃⁺): 7.42 cdnsciencepub.com |
| p-Anisidinium chloride | - | - cdnsciencepub.com |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR for Polymer Structural Analysis and Linkage Identification
Carbon-13 NMR (¹³C NMR) is a crucial technique for determining the carbon framework of organic molecules and polymers. scienceready.com.auocr.org.uk In the analysis of poly(p-anisidine) (PPA), ¹³C NMR spectroscopy allows for the identification of different carbon environments within the polymer chain. mdpi.comresearchgate.net This includes distinguishing between carbons in the benzene rings, the methoxy groups, and those involved in the polymer backbone linkages. kpi.ua
A significant application of ¹³C NMR in the study of PPA is the identification of different linkage types, such as head-to-tail (HT) and head-to-head (HH) arrangements of the monomer units. mdpi.comresearchgate.netufam.edu.brdntb.gov.ua The chemical shifts of the carbon atoms are sensitive to these structural variations, with distinct signals observed for carbons in different sequences. mdpi.comresearchgate.net For instance, the absence or presence of specific signals can suggest a more regular or irregular crystal structure. mdpi.com High-resolution ¹³C NMR can even allow for the quantification of the percentage of HT and HH structures in a polymer sample. mdpi.comresearchgate.netufam.edu.brdntb.gov.ua
Interactive Table 2: Representative ¹³C NMR Chemical Shifts for Poly(p-anisidine) (PPA)
| Carbon Type | Chemical Shift Range (δ, ppm) | Assignment |
| Methoxy Carbon (-OCH₃) | ~55 | - mdpi.com |
| Aromatic Carbons | 110-150 | Benzene ring carbons mdpi.comkpi.ua |
| C-N Carbon | ~135-145 | Carbon attached to nitrogen kpi.ua |
| C-O Carbon | ~150-160 | Carbon attached to oxygen mdpi.com |
Note: The specific chemical shifts are influenced by the polymerization mechanism and resulting polymer structure. mdpi.comresearchgate.net
Dynamics and Conformation Studies
NMR spectroscopy is a valuable tool for studying the dynamic processes and conformational preferences of molecules in solution. nih.govauremn.org.brnih.gov For p-anisidine derivatives and their polymers, dynamic NMR (DNMR) techniques can be used to investigate phenomena such as ring inversions and rotational barriers. unibas.itrsc.org The conformation of polymer chains in the crystalline state is dependent on the configuration of stereoisomeric centers and is based on principles of equivalence and minimum internal conformational energy. ufam.edu.br
The study of polymer conformation by NMR can involve techniques like Diffusion Ordered Spectroscopy (DOSY), which separates NMR signals based on the diffusion coefficients of the molecules, providing insights into their size and shape in solution. rsc.org For polyaniline and its derivatives, solid-state NMR (SSNMR) is particularly powerful for obtaining structural and conformational information, as these polymers are often insoluble. mdpi.com SSNMR can provide details about molecular dynamics irrespective of the material's crystallinity. mdpi.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. spectroscopyonline.comamericanpharmaceuticalreview.comphotothermal.com These two methods are often complementary, as the selection rules for IR absorption and Raman scattering are different. nih.gov
Vibrational Analysis of Functional Groups and Molecular Structure
In the analysis of this compound and its derivatives, IR and Raman spectroscopy are used to identify characteristic vibrational modes of the functional groups present. researchgate.net For p-anisidine, key vibrational bands include those corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. jmaterenvironsci.com The FTIR spectrum of poly(p-anisidine) shows characteristic peaks for C-H aromatic stretching (around 3068 cm⁻¹), benzenoid and quinoid ring vibrations (around 1514 cm⁻¹), C=C aromatic stretching (around 1454 cm⁻¹), aromatic amine C-N stretching (around 1305 cm⁻¹), and aromatic C-O stretching (around 1259 cm⁻¹). jmaterenvironsci.com
Interactive Table 3: Key Vibrational Frequencies for Poly(p-anisidine)
| Wavenumber (cm⁻¹) | Assignment |
| ~3068 | Aromatic C-H Stretch jmaterenvironsci.com |
| ~1514 | Benzenoid and Quinoid Ring Vibrations jmaterenvironsci.com |
| ~1454 | Aromatic C=C Stretch jmaterenvironsci.com |
| ~1305 | Aromatic Amine C-N Stretch jmaterenvironsci.com |
| ~1259 | Aromatic C-O Stretch jmaterenvironsci.com |
| ~1100 | C-N-C Stretch jmaterenvironsci.com |
| ~1026 | C-O-C Stretch jmaterenvironsci.com |
Spectroscopic Signatures of Polymer Backbone and Doping Effects
IR and Raman spectroscopy are particularly insightful for characterizing the backbone structure of conducting polymers like polyanisidine and the effects of doping. researchgate.net The vibrational spectra of these polymers are sensitive to the oxidation state and protonation level of the polymer chain. nih.gov For instance, in poly(o-anisidine), the formation of the conducting emeraldine (B8112657) salt (ES) phase is indicated by a broad and intense band in the FTIR spectrum around 2800–3001 cm⁻¹ and another at approximately 1159–1170 cm⁻¹. researchgate.net
Doping with protonic acids leads to significant changes in the vibrational spectra. researchgate.net Protonation occurs at the nitrogen sites of the quinoid rings, forming semiquinone radical ions. nih.gov This process introduces new vibrational bands and causes shifts in existing ones. nih.gov For example, in doped polyaniline, the appearance of an IR band around 1155 cm⁻¹ is indicative of the conducting protonated state. mdpi.com The type of dopant acid used can also influence the morphology and, consequently, the spectroscopic features of the polymer. researchgate.netresearchgate.net Raman spectroscopy is also a valuable tool for studying these systems, as it can provide information about the polymer backbone vibrations and the effects of doping, with different excitation wavelengths probing different electronic states of the polymer. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For p-anisidine and its derivatives, this method reveals key information about their electronic transitions and how their optical properties can be influenced by environmental factors such as pH.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of p-anisidine in an aqueous solution displays distinct absorption maxima that are characteristic of its chromophoric structure. rsc.org A chromophore is the part of a molecule responsible for its color, which in this case arises from the absorption of light in the ultraviolet and visible regions, leading to electronic transitions. ijrpr.com
In a typical analysis, p-anisidine exhibits three main absorption peaks at approximately 202 nm, 233 nm, and 300 nm. rsc.org These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule. researchgate.net The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are characteristic of the benzene ring. up.ac.za The n→π* transition involves the promotion of a non-bonding electron, such as one from the nitrogen atom of the amino group, to a π* antibonding orbital. researchgate.net
The spectrum of poly(p-anisidine) (PPA), a polymer derivative, is notably different from its monomer. The polymer shows light absorbance across the entire visible range, which is consistent with its dark color. The UV region for PPA shows peaks at 222 nm, 278 nm, and 334 nm. rsc.org This shift and broadening of absorption bands in the polymer are due to the extended conjugation of the polymer chain, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
A study on a Schiff base derivative, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, synthesized from p-anisidine, showed that the experimental n→π* and π→π* electronic transitions were in good agreement with computed data. researchgate.net
pH-Responsive Optical Properties of Derivatives
The optical properties of p-anisidine derivatives can be sensitive to changes in pH. This responsiveness is often due to the protonation or deprotonation of functional groups, which alters the electronic structure and, consequently, the absorption spectrum.
For instance, the electropolymerization of p-anisidine is influenced by the pH of the solution. chempap.org This suggests that the electronic and optical properties of the resulting poly(p-anisidine) are dependent on the pH during its synthesis. While direct studies on the pH-responsive optical properties of this compound derivatives are not extensively detailed in the provided results, the behavior of related aniline (B41778) derivatives suggests that changes in acidity would lead to shifts in the absorption maxima. This is a common characteristic of compounds with amino groups, which can be protonated in acidic conditions, affecting the chromophoric system.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction (XRD) is an essential technique for determining the crystalline structure of materials, providing insights into the arrangement of atoms and molecules in a solid. For this compound and its derivatives, XRD is used to characterize their crystal structures, analyze the crystallinity of polymers, and investigate unit cell parameters.
Crystalline Structure Determination of Complexes and Ligands
Single-crystal X-ray diffraction has been successfully employed to determine the detailed crystalline structure of ligands and complexes derived from p-anisidine.
For example, a Schiff base ligand synthesized from the condensation of 1-hydroxy-2-acetonapthone and p-anisidine was characterized using X-ray crystallography. rsc.org The study revealed that the compound crystallizes in the monoclinic space group P2₁/c. rsc.org The unit cell parameters were determined to be a = 7.931(1) Å, b = 17.938(1) Å, c = 10.999(1) Å, with β = 103.853(2)° and a volume of 1519.3(2) ų. rsc.org The analysis also detailed the planar arrangement of the naphthalene (B1677914) and anisole (B1667542) moieties and the presence of intramolecular hydrogen bonding (O–H···N) that influences the crystal packing. rsc.org
In another study, the crystal structures of iridium(III), ruthenium(II), and rhodium(III) complexes bearing a ligand derived from pyridine (B92270) and hydantoin (B18101) were determined by X-ray diffraction, highlighting the coordination of the metal centers. uclm.es
Analysis of Polymer Crystallinity and Morphology
XRD is a key tool for assessing the degree of crystallinity in polymeric materials derived from p-anisidine. Polymers are often semicrystalline, consisting of ordered crystalline regions embedded within a disordered amorphous phase. researchgate.net
A systematic investigation into poly(p-anisidine) (PPA) synthesized by conventional oxidative polymerization demonstrated that the percentage of crystallinity could be varied from (29.2 ± 0.6)% to (55.1 ± 0.2)% by controlling the concentrations of the monomer, ammonium persulfate, and HCl. mdpi.comdntb.gov.uaresearchgate.netnih.gov The XRD patterns of these polymers displayed characteristic peaks, indicating a degree of long-range order. mdpi.com For instance, two PPA samples, PPA1 and PPA16, both showed an intense peak at 2θ = 5.2°, though the peak was narrower in PPA1, suggesting larger crystallites. mdpi.com A broad halo observed in the XRD pattern of one sample (PPA16HT-HH) from 2θ = 10.0–30.0° indicated reduced crystallinity. mdpi.comdntb.gov.uaresearchgate.netnih.gov
The morphology of these polymers, as observed by Scanning Electron Microscopy (SEM), was found to consist of needle-like and globular-particle structures. mdpi.comresearchgate.netnih.gov The needle-like morphology is thought to be related to the crystalline domains within the polymer. mdpi.comresearchgate.netnih.gov
Unit Cell Volume and Crystallite Size Investigations
XRD data allows for the calculation of important crystallographic parameters such as unit cell volume and crystallite size.
In a study investigating the effects of biofield energy treatment on p-anisidine, XRD analysis showed an increase in the unit cell volume from 683.81 × 10⁻²⁴ cm³ to 690.18 × 10⁻²⁴ cm³ in the treated sample. researchgate.net The crystallite size also showed a slight increase from 83.84 nm to 84.62 nm after the treatment. researchgate.net
For nanocomposites of poly(p-anisidine) with titanium dioxide (TiO₂), the average crystallite size was calculated using the Scherrer formula from the XRD patterns. ua.es Similarly, for nanocomposites with titanium carbide (TiC), the crystallite sizes were also determined, showing values of 46.64 nm for PPA/TiC. ua.es These investigations highlight how the incorporation of nanoparticles affects the crystalline structure of the polymer matrix.
Table of Crystallographic Data for a p-Anisidine Derivative Ligand
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₉H₁₇NO₂ |
| Formula Weight | 291.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.931(1) |
| b (Å) | 17.938(1) |
| c (Å) | 10.999(1) |
| β (°) | 103.853(2) |
| Volume (ų) | 1519.3(2) |
Data from a study on a Schiff base ligand derived from p-anisidine. rsc.org
Table of Crystallinity and Morphological Features of Poly(p-anisidine) (PPA)
| Sample | Crystallinity (%) | Morphology |
|---|---|---|
| PPA1 | 55.1 ± 0.2 | Needle and globular particles |
| PPA16 | 29.2 ± 0.6 | Needle and globular particles, with reduced crystallinity indicated by a broad halo in XRD |
Data from a combined experimental and theoretical evaluation of PPA. mdpi.comdntb.gov.uaresearchgate.netnih.gov
Table of Unit Cell and Crystallite Size Data for p-Anisidine
| Sample | Unit Cell Volume (10⁻²⁴ cm³) | Crystallite Size (nm) |
|---|---|---|
| Control p-Anisidine | 683.81 | 83.84 |
| Treated p-Anisidine | 690.18 | 84.62 |
Data from a study on the effect of biofield energy treatment. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the stability and phase behavior of materials as a function of temperature. For p-anisidine and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into their thermal degradation and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to evaluate the thermal stability and degradation patterns of materials.
Studies on p-anisidine reveal its thermal degradation profile. In one analysis, the onset temperature of thermal degradation for a control sample of p-anisidine was observed at 134.68°C. researchgate.net The temperature at which the maximum thermal degradation occurred (Tmax) was 165.99°C. researchgate.netslideshare.net Another study involving a modified p-anisidine sample showed an increase in the onset temperature of degradation to 150.02°C, suggesting enhanced thermal stability after modification. researchgate.netresearchgate.net The Tmax for this treated sample also increased slightly to 168.10°C. researchgate.netslideshare.net
For poly(p-anisidine) (PPA), a polymer synthesized from p-anisidine, the thermal behavior shows multiple stages of decomposition. rsc.orgrsc.org TGA analysis of PPA, after the removal of residual water, indicates three main decomposition stages between 105°C and 600°C. rsc.orgrsc.org The initial stages of weight loss, occurring between 105°C and 320°C, are attributed to the loss of the HCl dopant from the polymer chain. rsc.orgrsc.org The final stage represents the complete degradation and decomposition of the polymer backbone itself. rsc.orgrsc.org Other analyses on resins derived from diazotized p-anisidine show a two-step decomposition process between 100°C and 600°C, following an initial moisture loss of 3-7%. mgesjournals.comsphinxsai.com
Table 1: TGA Data for p-Anisidine and its Polymer Derivative
| Sample | Onset of Degradation (°C) | Tmax (°C) | Key Observations |
| p-Anisidine (Control) | 134.68 | 165.99 | Single-stage degradation pattern. researchgate.netslideshare.net |
| p-Anisidine (Modified) | 150.02 | 168.10 | Increased thermal stability compared to the control. researchgate.netslideshare.net |
| Poly(p-anisidine) (PPA) | 105 - 320 | > 320 | Multi-stage degradation; initial loss of HCl dopant, followed by polymer backbone decomposition. rsc.orgrsc.org |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org It is used to detect phase transitions, such as melting and crystallization, and to determine heat capacity. wikipedia.orgmdpi.com
DSC analysis of a control sample of p-anisidine shows a melting temperature (Tm) of 59.41°C with a corresponding latent heat of fusion (ΔH) of 146.78 J/g. researchgate.netresearchgate.net Following a specific "biofield energy treatment," the melting temperature of p-anisidine slightly increased to 59.49°C, and the latent heat of fusion rose to 148.89 J/g. researchgate.netresearchgate.net This suggests that the modification led to a slight increase in the energy required for the phase transition, potentially due to changes in intermolecular interactions. researchgate.net In other studies on azobenzene-cholesteryl derivatives incorporating a p-anisidine moiety, a single endothermic peak corresponding to the melting phase transition was observed at 177°C. yuntech.edu.tw
Polymers derived from p-phenylenediamine, which are structurally related to polyanilines, have also been shown to display crystallization and melting transitions in DSC analyses. tandfonline.com The technique helps in understanding the thermodynamic properties and processing characteristics of these materials. mdpi.com
Table 2: DSC Data for p-Anisidine
| Sample | Melting Temperature (Tm) | Latent Heat of Fusion (ΔH) |
| p-Anisidine (Control) | 59.41°C | 146.78 J/g |
| p-Anisidine (Modified) | 59.49°C | 148.89 J/g |
Data sourced from Trivedi et al. (2015). researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles
Surface and Morphological Characterization
The morphology and surface properties of p-anisidine derivatives, particularly in their polymeric forms, are critical for their application and performance. Scanning Electron Microscopy (SEM) and surface area analysis are key techniques for this characterization.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For polymers derived from p-anisidine, SEM reveals detailed information about their structure.
Studies on poly(p-anisidine) (PPA) have shown varied morphologies depending on the synthesis conditions. mdpi.comufam.edu.brdntb.gov.ua SEM images of PPA films often show agglomerated globular structures, non-uniform surfaces, and irregular pores. rsc.org In some preparations, two distinct types of morphologies are observed: needle-like structures and globular particles. mdpi.comufam.edu.brdntb.gov.ua The needle-like morphology is often associated with a more crystalline contribution within the polymer. mdpi.comufam.edu.brdntb.gov.ua The complexity and irregularity of the PPA surface have been observed to increase when the crystallinity is reduced. mdpi.comufam.edu.br The porous morphology observed in PPA films provides a high interfacial area, which is advantageous for applications requiring charge transfer with diffusible species. rsc.org The electropolymerization of p-anisidine on graphite (B72142) electrodes also results in distinct polymer films with different morphologies depending on whether the synthesis is conducted in acidic or basic media. researchgate.net
Surface area analysis, often conducted using the Brunauer–Emmett–Teller (BET) method, provides quantitative data on the specific surface area of a material. researchgate.net This property is crucial for applications involving surface interactions, catalysis, and adsorption.
A study involving p-anisidine subjected to a "biofield energy treatment" reported a significant change in its surface area. researchgate.netresearchgate.net The surface area of the treated p-anisidine sample showed a substantial increase of 25.44% compared to the untreated control sample. researchgate.netresearchgate.net This modification suggests an alteration of the physical structure of the p-anisidine particles, leading to a greater exposed surface. In contrast, another study on a different substance reported that a similar treatment led to a decrease in surface area. researchgate.net For p-anisidine, the increased surface area correlates with other observed physical changes, such as alterations in crystallite size and thermal properties. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block in Complex Organic Molecule Synthesis
The reactive nature of p-anisidine (B42471) makes it a valuable intermediate in organic synthesis. smolecule.com Researchers utilize its structure to construct a variety of complex organic molecules, including those with pharmaceutical applications. smolecule.comchemicalbook.comjustdial.com Its ability to participate in numerous organic reactions, such as the formation of Schiff bases and azo compounds, allows for the expansion of molecular complexity. smolecule.comtandfonline.com
In synthetic chemistry, p-anisidine serves as a foundational component for creating more intricate structures. chemicalbook.com For example, it is used in the synthesis of p-anisidine oxamic acid, which can then be used to form metal complexes with ions like Mn(II), Co(II), Ni(II), and Cu(II). jetir.org It is also a key reactant in the condensation and oxidative polycondensation reactions to produce Schiff bases and oligo(azomethine)s, which are of interest for their electrochemical and thermal properties. tandfonline.com
Development of Advanced Materials
The properties of p-anisidine lend themselves to the development of advanced materials, particularly in the field of conducting polymers.
Poly(p-anisidine) (PPA), a derivative of the well-known conducting polymer polyaniline, is synthesized from the p-anisidine monomer. mdpi.com The most common method for this is chemical oxidative polymerization. mdpi.comresearchgate.netrsc.org This process typically involves dissolving the p-anisidine monomer in an acidic solution, such as hydrochloric acid (HCl), and then introducing an oxidant like ammonium (B1175870) persulfate (APS) to initiate polymerization. mdpi.comjmaterenvironsci.com The reaction is often carried out at low temperatures (0-5 °C) to control the polymerization process. jmaterenvironsci.com The resulting product is a dark powder, which can be filtered, washed, and dried. mdpi.com The concentrations of the monomer, oxidant, and acid can be varied to influence the properties of the resulting polymer, such as its crystallinity. mdpi.comrsc.org Electropolymerization is another method used to produce thin films of PPA on conductive surfaces. rsc.org
Poly(p-anisidine) exhibits interesting electrochemical properties, making it a subject of research for various applications. mdpi.com As a conducting polymer, its electrical conductivity is a key characteristic, though values can vary significantly depending on the synthesis conditions and the resulting polymer structure. mdpi.com For instance, a PPA film was measured to have a conductivity of (3.1 ± 0.1) × 10⁻⁵ S m⁻¹, while other measurements have shown conductivity values in the range of 1.00 x 10⁻⁹ S.cm⁻¹ to 3.90 x 10⁻¹⁴ S.cm⁻¹. mdpi.comrsc.orgufam.edu.br The presence of the methoxy (B1213986) group on the aniline (B41778) ring influences the polymer's electronic and conformational properties. mdpi.com PPA demonstrates stable and excellent redox activity, which is crucial for electrochemical applications. mdpi.com Research has shown that polymers synthesized from p-anisidine are electroactive, indicating their potential use in sensors, electrochromic devices, and as materials for supercapacitors. researchgate.netua.esresearchgate.net
| Material | Synthesis/Doping Conditions | Conductivity (S·cm⁻¹) | Reference |
|---|---|---|---|
| PPA1HT | Head-to-Tail structure | 1.00 x 10⁻⁹ | mdpi.comufam.edu.br |
| PPA16HT-HH | Head-to-Tail/Head-to-Head structure | 3.90 x 10⁻¹⁴ | mdpi.comufam.edu.br |
| PPA/TiC Nanocomposite | Chemical oxidative polymerization with TiC | 0.079–0.91 | ua.esresearchgate.net |
| PPA@TiO₂ Nanocomposite | In situ chemical oxidation with TiO₂ | 0.08 to 0.34 | mdpi.com |
| PPA doped with 3-chloro-4-hydroxy benzene (B151609) sulfonic acid | Chemical polymerization with dopant | 0.011996 ohm⁻¹ | jmaterenvironsci.comresearchgate.net |
To improve the properties of poly(p-anisidine), it is often used to create nanocomposites by incorporating various inorganic nanoparticles. mdpi.comufam.edu.br These nanocomposites can exhibit enhanced thermal stability, and tailored electrical and morphological properties. mdpi.comua.esresearchgate.net
Commonly used nanoparticles include:
Titanium Carbide (TiC): PPA/TiC nanocomposites have been successfully synthesized via chemical oxidative polymerization. ua.esresearchgate.net The inclusion of TiC nanoparticles has been shown to improve the thermal stability of the polymer. ua.esresearchgate.net
Titanium Dioxide (TiO₂): PPA has been polymerized in the presence of TiO₂ nanoparticles to produce electroactive microspheres. mdpi.comufam.edu.br These composites show good adherence between the polymer and the nanoparticle, suggesting potential for practical applications, although the incorporation of TiO₂ can lead to a reduction in electrical conductivity compared to the pristine polymer. mdpi.com
Zinc Oxide (ZnO): Polymeric blends of PPA with ZnO nanoparticles, including magnesium-doped ZnO, have been prepared. researchgate.net These nanocomposites showed enhanced electrochemical conductivity compared to the undoped polymer. researchgate.net
Clay: Electroactive nanocomposites have been prepared by the oxidative polymerization of p-anisidine with clay, leading to increased interlayer spacing and exfoliation. mdpi.comufam.edu.br
P-anisidine can be incorporated into other polymer structures to modify and enhance their properties, such as electrical conductivity and durability. solubilityofthings.com This is often achieved through copolymerization, where p-anisidine is polymerized along with other monomers. For example, benzidine-p-anisidine copolymers have been synthesized. niscpr.res.in In these copolymers, the electron-releasing methoxy group of the p-anisidine unit can increase the electron availability in the polymer backbone, which may lead to higher conductivity compared to other related copolymers. niscpr.res.in This approach allows for the fine-tuning of the final material's characteristics for specific applications. solubilityofthings.com
Synthesis of Conducting Polymers (e.g., Poly(p-Anisidine))
Electrochemical Properties and Applications
Role in Dye and Pigment Chemistry Research
P-anisidine is a critically important intermediate in the synthesis of a wide variety of dyes and pigments. chemicalbook.comsolubilityofthings.commanavchem.com It serves as a precursor for azo dyes, which are widely used in the textile industry for their vibrant colors and stability. solubilityofthings.com The amine group in p-anisidine can be diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage.
Its applications in dye manufacturing are extensive, with research focusing on its use to produce specific colorants. chemicalbook.comnih.gov
| Dye/Pigment Name | Color Index (C.I.) Name | Reference |
|---|---|---|
| Acid Red GP | Not specified | chemicalbook.com |
| Direct Blue VB | Not specified | chemicalbook.com |
| Acid Alizarin Violet N | Not specified | chemicalbook.com |
| Disperse Blue 79 | Not specified | chemicalbook.com |
| Azoic Coupling Component 11 | C.I. Azoic Coupling Component 11 | nih.gov |
| Azoic Coupling Component 13 | C.I. Azoic Coupling Component 13 | nih.gov |
| Vat Red 29 | C.I. Vat Red 29 / C.I. Pigment Red 190 | nih.gov |
| Disperse Orange 15 | C.I. Disperse Orange 15 | nih.gov |
Intermediate for Azo Dyes and Pigments
p-Anisidine hydrochloride is a fundamental precursor in the manufacture of azo dyes. myskinrecipes.commanavchem.com The synthesis process involves a two-step reaction. The first step is the diazotization of p-anisidine, where its primary aromatic amine group reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. ekb.egscialert.net This diazonium salt is an electrophilic species.
The second step is the azo coupling reaction, where the diazonium salt is reacted with a coupling component. unb.ca Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines. aithor.com The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, resulting in the formation of an azo compound, characterized by the -N=N- functional group which acts as a chromophore, responsible for the dye's color. ekb.egaithor.com
Historically, the first azo dye was synthesized in 1858 by Peter Griess, who diazotized p-anisidine and coupled it with phenol. aithor.com This discovery paved the way for the rapid expansion of the synthetic dye industry. aithor.comjustdial.com Today, p-anisidine continues to be used in the production of a wide range of dyes, including disperse dyes used for textiles like polyester (B1180765) and nylon, and pigments for inks and plastics. chemicalbook.comjustdial.comnih.gov Examples of dyes derived from p-anisidine include Disperse Blue 79, Acid Red GP, and Direct Blue VB. chemicalbook.com
Table 1: Examples of Dyes Synthesized Using p-Anisidine
| Dye Name | Dye Class | Application/Note |
|---|---|---|
| Disperse Blue 79 | Azo Dye | Used for dyeing textiles. chemicalbook.com |
| Acid Red GP | Azo Dye | Used in textile applications. chemicalbook.com |
| Direct Blue VB | Azo Dye | A colorant used in various industries. chemicalbook.com |
| First Azo Dye | Azo Dye | Historically significant; synthesized by coupling diazotized p-anisidine with phenol. aithor.com |
Research on Colorfastness and Stability in Advanced Formulations
The utility of dyes derived from p-anisidine is significantly dependent on their performance characteristics, such as colorfastness and stability. chemicalbook.comjustdial.com Colorfastness refers to the resistance of a material to fading or running when exposed to conditions like light, washing, and rubbing. scielo.org.mxnih.gov Research has focused on enhancing these properties for advanced applications.
The molecular structure of the final dye, which includes the p-anisidine-derived portion and the coupling component, dictates its stability. ekb.eg The presence of the methoxy group from p-anisidine can influence the electron density of the azo-chromophore system, which in turn affects the dye's light absorption properties and its stability towards photochemical degradation. ekb.egscielo.org.mx
Studies have been conducted to create semi-synthetic azo dyes by coupling diazotized p-anisidine with natural polyphenolic compounds, such as those extracted from areca nut. nih.gov The resulting dyes were applied to polyester and nylon fabrics and tested for fastness properties. The findings indicated good dyeability and fastness, suggesting that incorporating natural components can be a viable strategy for developing new colorants. nih.gov Research into the stability of dyes often involves subjecting dyed fabrics to standardized tests to measure fading and color change, with results indicating that dye-fiber interactions and the inherent stability of the dye molecule are crucial for performance. scielo.org.mxmdpi.com
Research in Pharmaceutical Intermediate Development
Beyond the dye industry, this compound is a valuable building block in pharmaceutical research and development. industrialchemicals.gov.auchemicalbook.com Its derivatives are investigated for a wide range of biological activities, making it a key starting material for the synthesis of new therapeutic agents. solubilityofthings.comjustdial.com
Precursor for Biologically Active Derivatives
The chemical reactivity of p-anisidine allows it to be a versatile precursor for a variety of biologically active molecules. solubilityofthings.com Its primary amine group can be readily transformed into other functional groups or used to link the anisidine moiety to other molecular scaffolds.
One major area of research involves the synthesis of Schiff bases (also known as imines or azomethines). nih.govajrconline.org These are formed through the condensation reaction of p-anisidine with aldehydes or ketones. Schiff bases derived from p-anisidine have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govacs.orgekb.eg For instance, Schiff bases containing both pyrazole (B372694) and p-anisidine moieties have been designed and synthesized as potential dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, which are important targets for antibacterial drugs. nih.gov
Furthermore, p-anisidine is used to synthesize other heterocyclic compounds with therapeutic potential. For example, it is a starting material for creating azetidinone (β-lactam) derivatives, which are known for their antimicrobial properties. researchgate.net It is also used in the synthesis of quinoline (B57606) derivatives, which are core structures in various active pharmaceutical ingredients. ossila.com
Table 2: Biologically Active Derivatives from p-Anisidine
| Derivative Class | Synthetic Approach | Potential Biological Activity |
|---|---|---|
| Schiff Bases | Condensation with aldehydes/ketones | Antibacterial, Antifungal, Antitumor. nih.govekb.eg |
| Azetidinones | Cyclocondensation of Schiff bases | Antimicrobial. researchgate.net |
| Quinoline Derivatives | Combes quinoline synthesis | Active Pharmaceutical Ingredients (APIs). ossila.com |
| Benzothiazoles | Reaction with thiocyanate, then cyclization | Antibacterial. ekb.eg |
| Tacrine (B349632) Hybrids | Multi-step synthesis to link with tacrine | Acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov |
Synthesis of Pharmaceutical Core Structures
p-Anisidine serves not just as a precursor to simple derivatives but also as a fundamental building block for constructing more complex pharmaceutical core structures or scaffolds. ossila.comimpactfactor.org These core structures form the basic framework of a drug molecule, which can then be modified with various functional groups to optimize its therapeutic properties.
One example is its use in the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. In this synthesis, p-anisidine is reacted with an ethyl quinolone carboxylate to form the final carboxamide structure, which was investigated for its potential as an anticancer agent. mdpi.com
The anisidine moiety is also incorporated into the synthesis of complex heterocyclic systems like benzothiazoles. ekb.eg For example, 6-methoxy-2-aminobenzothiazole can be prepared from p-anisidine, and this scaffold can then be used to generate a library of other compounds, such as hydrazones and pyrazoles, which have been evaluated for antibacterial activity. ekb.eg The hexahydropyrrolo[2,3-b]indole (HPI) core, found in several biologically active natural products, can also be synthesized using derivatives of p-anisidine in multi-step sequences. ub.edu These examples highlight the role of p-anisidine in generating molecular diversity for drug discovery programs.
Toxicological Research and Mechanistic Studies
Genotoxicity Investigations
The genotoxic potential of p-Anisidine (B42471) and its hydrochloride salt has been evaluated through a variety of in vitro and in vivo assays. While some in vitro tests indicate a potential for genotoxicity, in vivo studies have generally yielded negative results. industrialchemicals.gov.au
p-Anisidine hydrochloride has been subjected to several in vitro assays to assess its genotoxic potential. In the Ames test, which uses Salmonella typhimurium to detect gene mutations, p-Anisidine was not mutagenic. inchem.org However, when tested in Salmonella typhimurium strain YG1029, which has elevated N-acetyltransferase activity, p-Anisidine did cause a dose-dependent increase in revertants with metabolic activation. industrialchemicals.gov.au
The compound has also been evaluated in chromosomal aberration assays. In Chinese hamster ovary (CHO) cells, this compound did not induce chromosomal aberrations, with or without metabolic activation, at concentrations up to 500 µg/mL. industrialchemicals.gov.au Similarly, a related Schiff base lanthanum(III) complex containing a p-Anisidine moiety was found to be non-mutagenic in a chromosomal aberration test using the CHO–K1 cell line. rsc.org In contrast, p-Anisidine did not induce sister chromatid exchanges in CHO cells. industrialchemicals.gov.au
Table 1: Summary of In Vitro Genotoxicity Assay Results for p-Anisidine and its Hydrochloride
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium | - | Negative | inchem.org |
| Ames Test | S. typhimurium YG1029 | With S9 | Positive | industrialchemicals.gov.au |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | industrialchemicals.gov.au |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | industrialchemicals.gov.au |
In the Syrian Hamster Embryo (SHE) cell morphological transformation assay, p-Anisidine tested positive. oup.com The assay, conducted at pH 6.7, showed a statistically significant and dose-dependent increase in morphological transformation at a concentration of 18.5 μg/ml. oup.com This assay is designed to identify potential carcinogens by measuring morphological changes in cells. oup.com It is noteworthy that the SHE assay has been reported to have a high concordance with rodent carcinogenicity bioassays. oup.comoup.com
Mechanistic studies have shown that p-Anisidine can be metabolized to reactive intermediates that bind covalently to macromolecules. In vitro, horseradish peroxidase can oxidize p-Anisidine to a diimine intermediate, which can then be hydrolyzed to a quinone imine. industrialchemicals.gov.au These reactive metabolites have been shown to covalently bind to both DNA and protein. industrialchemicals.gov.au The metabolism of p-Anisidine can also lead to the formation of p-aminophenol through O-demethylation. industrialchemicals.gov.au
When comparing the genotoxicity of p-Anisidine with its isomer, o-Anisidine (B45086), notable differences emerge. While p-Anisidine was not mutagenic in standard Ames tests, o-Anisidine hydrochloride was found to be mutagenic for Salmonella typhimurium. inchem.org Furthermore, metabolites of o-Anisidine have been shown to be consistently more reactive with protein and glutathione (B108866) than the metabolites of p-Anisidine. iarc.frnih.gov In vivo, o-Anisidine induced DNA breaks in the bladder and colon of mice, an effect not reported for p-Anisidine. iarc.fr Studies have also shown that o-Anisidine is activated by human hepatic microsomes to form DNA adducts. nih.gov These findings suggest a higher genotoxic and carcinogenic potential for the ortho isomer compared to the para isomer. industrialchemicals.gov.aunih.gov
DNA Adduct Formation and Covalent Binding Mechanisms
Carcinogenicity Assessments
The carcinogenic potential of this compound has been evaluated in long-term animal studies.
Long-term carcinogenicity bioassays of this compound were conducted by the National Cancer Institute (NCI) using Fischer 344 rats and B6C3F1 mice. nih.govgovinfo.gov In these studies, the compound was administered in the feed for 103 weeks. nih.gov
Under the conditions of the bioassay, this compound was not found to be carcinogenic in B6C3F1 mice of either sex. industrialchemicals.gov.aunih.gov In Fischer 344 rats, the evidence for carcinogenicity was considered insufficient. industrialchemicals.gov.aunih.gov Although there was an observed association between the administration of the compound and an increased incidence of preputial gland tumors in low-dose male rats, this finding was not statistically significant. nih.gov The International Agency for Research on Cancer (IARC) has classified p-Anisidine in Group 3, meaning it is not classifiable as to its carcinogenicity to humans, based on the available evidence. industrialchemicals.gov.aumcgill.ca
In contrast, its isomer, o-Anisidine hydrochloride, has been shown to be carcinogenic in both mice and rats, causing transitional-cell carcinomas of the urinary bladder. inchem.orgiarc.frnih.gov This difference in carcinogenic activity between the two isomers is a significant finding in their toxicological profiles. industrialchemicals.gov.au
Table 2: Summary of Long-Term Carcinogenicity Bioassay Findings for this compound
| Species | Strain | Sex | Conclusion | Reference |
|---|---|---|---|---|
| Rat | Fischer 344 | Male | Insufficient Evidence | industrialchemicals.gov.aunih.gov |
| Rat | Fischer 344 | Female | Not Carcinogenic | oup.com |
| Mouse | B6C3F1 | Male | Not Carcinogenic | industrialchemicals.gov.aunih.gov |
| Mouse | B6C3F1 | Female | Not Carcinogenic | industrialchemicals.gov.aunih.gov |
Evaluation of Carcinogenic Potential and Evidence Adequacy
The carcinogenic potential of this compound has been evaluated through various studies, leading to a classification by the International Agency for Research on Cancer (IARC) as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". industrialchemicals.gov.auchemicalbook.com This classification is based on the weight of available evidence from animal studies. industrialchemicals.gov.au
A key study conducted by the National Toxicology Program (NTP) involved a bioassay for carcinogenicity in Fischer 344 rats and B6C3F1 mice. nih.gov In this study, this compound was administered in the feed for 103 weeks. nih.gov The results showed no significant positive association between the administration of this compound and the incidence of any tumor in mice of either sex. nih.gov In Fischer 344 rats, while there was an observed increase in preputial gland tumors in low-dose males, the evidence was considered insufficient to definitively establish the carcinogenicity of the compound. industrialchemicals.gov.aunih.gov A significant dose-related trend for these tumors was not found. industrialchemicals.gov.au
Carcinogenicity Bioassay of this compound
| Species | Sex | Outcome |
|---|---|---|
| Fischer 344 Rats | Male | Insufficient evidence of carcinogenicity (equivocal results for preputial gland tumors) industrialchemicals.gov.aunih.govsdfine.com |
| Female | No evidence of carcinogenicity sdfine.com | |
| B6C3F1 Mice | Male | No evidence of carcinogenicity nih.govsdfine.com |
| Female | No evidence of carcinogenicity nih.govsdfine.com |
Isomer-Specific Carcinogenic Activity Differentiation
A critical aspect of understanding the toxicology of p-anisidine is to differentiate its activity from its isomers, particularly o-anisidine. Unlike p-anisidine, o-anisidine hydrochloride is classified by IARC as Group 2B, "possibly carcinogenic to humans". chemicalbook.comosha.gov This distinction is based on clear evidence of carcinogenicity in experimental animals. inchem.org
Studies have shown that o-anisidine hydrochloride is carcinogenic in both mice and rats, causing transitional-cell carcinomas of the urinary bladder. inchem.orgnih.govnih.goviarc.fr In contrast, this compound did not produce these carcinogenic effects in mice, and the results in rats were considered inadequate for a definitive evaluation. inchem.org This difference in carcinogenic activity between the o- and p-isomers is a significant finding. nih.gov
The disparity in carcinogenic potential between o- and p-anisidine may be related to steric effects, a trend also observed in structurally similar amines like o- and p-toluidine. industrialchemicals.gov.au While the peroxidative metabolism of both isomers by enzymes like horseradish peroxidase yields similar types of reactive metabolites, such as diimines and quinone imines, there are differences in the reactivity of these intermediates with nucleophiles like protein and glutathione. nih.goviarc.fracs.org Metabolites of o-anisidine have been found to be consistently more reactive with protein and glutathione than those of p-anisidine. nih.goviarc.fr
IARC Carcinogenicity Classification of Anisidine Isomers
| Isomer | IARC Classification | Carcinogenic Potential |
|---|---|---|
| o-Anisidine | Group 2B | Possibly carcinogenic to humans chemicalbook.comosha.gov |
| p-Anisidine | Group 3 | Not classifiable as to its carcinogenicity to humans chemicalbook.com |
Mechanistic Toxicology
Oxidative Stress and Reactive Metabolite Formation
The toxicology of p-anisidine is linked to its metabolic activation into reactive intermediates that can induce oxidative stress. nih.gov In vitro studies using horseradish peroxidase as a model have shown that p-anisidine is oxidized to a diimine metabolite, which then hydrolyzes to form a quinone imine. industrialchemicals.gov.aunih.gov An azo dimer has also been identified as a metabolite. nih.gov
These metabolites, particularly the diimine and quinone imine, are reactive towards nucleophiles. nih.gov The quinone imine has been observed to form conjugates with glutathione and can also be reduced by glutathione or ascorbic acid. nih.gov This metabolic process involves one-electron oxidation, leading to the formation of free radicals. nih.gov The generation of these reactive species and subsequent redox cycling can contribute to cellular oxidative stress. Malondialdehyde (MDA), an end product of lipid peroxidation and an indicator of oxidative stress, can be formed, which can then bind to macromolecules like DNA and proteins, potentially leading to cellular damage. researchgate.net
Hematological Changes and Methemoglobinemia Induction
A significant toxicological effect of p-anisidine, characteristic of many aromatic amines, is the induction of hematological changes, most notably methemoglobinemia. industrialchemicals.gov.aumicrokat.gr Exposure to p-anisidine can lead to the oxidation of the ferrous iron in hemoglobin to the ferric state, forming methemoglobin, which is incapable of binding and transporting oxygen. chemicalbook.com This can result in cyanosis, a bluish discoloration of the skin. chemicalbook.commicrokat.gr
Studies have reported increased methemoglobin levels in cats following intravenous administration of p-anisidine. industrialchemicals.gov.au In humans, exposure to anisidine isomers can cause anoxia due to the formation of methemoglobin. sdfine.com While methemoglobin formation is a known effect, the American Conference of Governmental Industrial Hygienists (ACGIH) has noted that it may not be the principal cause of toxicity for p-anisidine, suggesting other mechanisms also contribute to its harmful effects. chemicalbook.comhaz-map.com Other reported hematological effects include anemia and the formation of Heinz bodies in red blood cells, which are indicators of oxidative damage to hemoglobin. industrialchemicals.gov.auchemicalbook.com
Nephrotoxicity Studies
p-Anisidine has been shown to exhibit nephrotoxic effects. industrialchemicals.gov.au Studies in male Fischer 344 rats injected with p-anisidine have demonstrated indicators of renal dysfunction. industrialchemicals.gov.au A significant increase in urinary N-acetyl-β-D-glucosaminidase (NAG), an enzyme marker for renal injury, was observed. industrialchemicals.gov.au Histopathological examination revealed moderate to severe swelling of renal tubular epithelial cells. industrialchemicals.gov.au
Furthermore, a predicted metabolite of p-anisidine, p-aminophenol, is known to be highly nephrotoxic, causing severe necrosis in renal tubular epithelial cells. industrialchemicals.gov.aunih.gov The O-demethylation of p-anisidine to p-aminophenol has been observed in rabbits. industrialchemicals.gov.aunih.gov The nephrotoxicity of p-anisidine is considered to exceed that of some other known nephrotoxic compounds. nih.gov In long-term studies, female rats receiving high doses of this compound showed a high incidence of brown pigmentation in the tubular epithelium of the kidney, indicative of kidney damage. industrialchemicals.gov.au
Interaction with Biological Macromolecules (e.g., proteins, DNA)
The reactive metabolites of p-anisidine are capable of covalently binding to biological macromolecules, including proteins and DNA. industrialchemicals.gov.aunih.gov In vitro studies using tritium-labeled p-anisidine have demonstrated substantial metabolism-dependent covalent binding to both protein and DNA following oxidation by horseradish peroxidase. nih.govacs.org The formation of a quinone imine metabolite that binds to DNA and protein is a key aspect of its mechanism of toxicity. industrialchemicals.gov.au
The interaction with DNA is of particular concern as it can lead to genotoxic effects. Deoxyguanosine adducts of p-anisidine have been described as products of synthesis via nitrenium ion chemistry. oup.com While p-anisidine itself may not be mutagenic in all test systems, its activation to reactive species that form covalent DNA adducts is a critical step in its potential to cause cellular damage. nih.gov Studies on Schiff base lanthanum(III) complexes appended with p-anisidine have also explored the binding interactions with DNA, suggesting intercalation as a possible mode of binding. rsc.orgnih.gov
Toxicokinetics and Biotransformation Pathways
Toxicokinetics and Biotransformation Pathways
The study of how a chemical substance enters, moves through, and exits a living organism is crucial for understanding its potential toxicity. This section details the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
p-Anisidine and its hydrochloride salt can be absorbed into the body through multiple routes, including oral (ingestion), dermal (skin contact), and inhalation. industrialchemicals.gov.aunih.gov Skin absorption is considered a potentially significant route of exposure. industrialchemicals.gov.au While specific data on the distribution of this compound is limited, its high water solubility and low partition coefficient suggest it is likely to be bioavailable for metabolism following absorption. industrialchemicals.gov.au
Limited information is available on the toxicokinetics of p-Anisidine and its hydrochloride salt. industrialchemicals.gov.au However, it is understood that the substance can be absorbed by inhaling its vapor, through the skin, and after being ingested. nih.gov
For the related compound, o-Anisidine, studies in rats have shown that after a single intraperitoneal injection, it is quickly absorbed into the blood plasma and distributed to various organs and tissues, with the highest concentrations found in the liver, kidneys, and muscle. nih.govpsu.edu The primary route of excretion for o-Anisidine and its metabolites is through the urine. nih.govpsu.edu
Table 1: Summary of Absorption and Distribution Characteristics
| Parameter | Finding | Source |
|---|---|---|
| Absorption Routes | Ingestion, Dermal, Inhalation. industrialchemicals.gov.aunih.gov | industrialchemicals.gov.aunih.gov |
| Significance of Dermal Route | Considered a significant potential source of exposure. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Bioavailability | High water solubility and low partition coefficient suggest likely bioavailability for metabolism. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Distribution (o-Anisidine) | Widely distributed to tissues, with highest levels in liver, kidneys, and muscle in rats. nih.gov | nih.gov |
| Excretion (o-Anisidine) | Primarily through urine in rats. nih.govpsu.edu | nih.govpsu.edu |
Once absorbed, p-Anisidine undergoes biotransformation, a process involving both metabolic activation and detoxification.
Metabolic Activation:
In vitro studies have demonstrated that p-Anisidine can be oxidized by horseradish peroxidase (HRP) to a diimine intermediate. industrialchemicals.gov.au This intermediate can then be hydrolyzed to a quinone imine. industrialchemicals.gov.au These reactive metabolites have been shown to covalently bind to both DNA and protein. industrialchemicals.gov.au
The metabolism to a DNA-binding quinone imine is a key aspect of its potential genotoxicity. industrialchemicals.gov.au For the related compound o-Anisidine, oxidation by various cytochrome P450 (CYP) enzymes (including CYP1A, 2B, 2E, and 3A subfamilies in rats and rabbits) leads to the formation of N-(2-methoxyphenyl)hydroxylamine, a reactive metabolite. scispace.comupol.cz
Detoxification:
Detoxification pathways for p-Anisidine involve O-demethylation and N-methylation. industrialchemicals.gov.au In rabbits, identified metabolites include p-aminophenol (resulting from O-demethylation) and N-methyl-p-anisidine (from N-methylation). industrialchemicals.gov.aunih.gov
For the related compound o-Anisidine, the primary detoxification pathway in rats is N-acetylation, leading to the formation of N-acetyl-2-methoxyaniline, which is the main metabolite excreted in urine. nih.govpsu.edu Another identified metabolite is N-acetyl-4-hydroxy-2-methoxyaniline. nih.govpsu.edu
Table 2: Key Metabolic Pathways and Metabolites
| Process | Enzyme/System | Intermediate/Metabolite | Significance | Source |
|---|---|---|---|---|
| Metabolic Activation | Horseradish Peroxidase (HRP) | Diimine, Quinone imine | Covalent binding to DNA and protein. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Metabolic Activation (o-Anisidine) | Cytochrome P450 (CYP1A, 2B, 2E, 3A) | N-(2-methoxyphenyl)hydroxylamine | Formation of DNA adducts. scispace.comupol.cz | scispace.comupol.cz |
| Detoxification | O-demethylation | p-Aminophenol | Excretion. industrialchemicals.gov.aunih.gov | industrialchemicals.gov.aunih.gov |
| Detoxification | N-methylation | N-methyl-p-anisidine | Excretion. industrialchemicals.gov.au | industrialchemicals.gov.au |
| Detoxification (o-Anisidine) | N-acetylation | N-acetyl-2-methoxyaniline | Major urinary metabolite in rats. nih.govpsu.edu | nih.govpsu.edu |
| Detoxification (o-Anisidine) | Hydroxylation & N-acetylation | N-acetyl-4-hydroxy-2-methoxyaniline | Urinary metabolite in rats. nih.govpsu.edu | nih.govpsu.edu |
This compound is the salt form of the p-Anisidine base. industrialchemicals.gov.au In aqueous solutions and biological fluids, the hydrochloride salt is expected to dissociate, releasing the chloride ion and the parent p-Anisidine base. industrialchemicals.gov.au The speciation of these chemicals in biological systems is dependent on the pH. industrialchemicals.gov.au Consequently, for the purpose of assessing systemic toxicological effects, data from both p-Anisidine and its hydrochloride salt are considered relevant and interchangeable, as the systemic effects are expected to be similar. industrialchemicals.gov.au
Environmental Impact and Fate Studies
Environmental Persistence and Degradation Pathways
P-Anisidine (B42471) hydrochloride's release into the environment can occur through various waste streams connected to its production and use as a chemical intermediate, particularly in the manufacturing of azo dyestuffs. nih.gov
Once released, its environmental persistence is influenced by several factors. In the atmosphere, p-anisidine is expected to exist solely as a vapor. nih.gov It undergoes degradation through reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 4.1 hours. echemi.com The compound also absorbs light at 300 nm, suggesting it may be susceptible to direct photolysis by sunlight. echemi.com
In soil, p-anisidine is predicted to have very high mobility. nih.gov However, with a pKa of 5.36, it will exist partially in its cationic form, which tends to adsorb more strongly to soil components like organic carbon and clay than its neutral counterpart. nih.gov Volatilization from moist soil is not considered a significant fate process for p-anisidine. nih.gov
In aquatic environments, p-anisidine is not expected to adsorb significantly to suspended solids and sediment. nih.gov Its water solubility contributes to its mobility in aquatic systems. fishersci.comfishersci.comthermofisher.com An estimated Bioconcentration Factor (BCF) of 3.2 suggests a low potential for bioaccumulation in aquatic organisms. nih.gov
P-Anisidine is considered to be readily biodegradable. Studies have demonstrated its degradation in various environmental simulations. For instance, in aerobic activated sludge, p-anisidine showed 65.3% degradation after two weeks and complete degradation after four weeks. nih.gov Another study found that in a mixed culture of soil microorganisms, p-anisidine degraded completely after 64 days. nih.gov
Research has shown varied degradation rates depending on the conditions. In one set of experiments using OECD Guideline methods 301A and 301E, some laboratories found good degradation under 301A conditions but not under 301E, while others observed that it was readily degradable under both. These differences may be attributed to the specific inoculum used. Further assessments of its ready biodegradability indicated degradation rates of 65.3% (based on Biochemical Oxygen Demand), 88% (based on Total Organic Carbon), and 100% (based on Gas Chromatography) after two weeks, confirming its status as readily biodegradable in water. In natural waters, p-anisidine degraded by 82% in river water but only 2% in seawater after three days, highlighting the influence of the specific aquatic environment on its persistence. nih.gov
Hydrolysis is not anticipated to be a significant environmental fate process for p-anisidine. nih.govechemi.com This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.govechemi.com While p-anisidine hydrochloride is an acidic organic salt and its solutions in water will have a pH of less than 7.0, its primary degradation pathways are biodegradation and photolysis rather than hydrolysis. chemicalbook.com
Biodegradation Potential in Aquatic and Terrestrial Systems
Ecotoxicity to Aquatic Organisms
P-Anisidine is classified as toxic to aquatic organisms. nih.govfishersci.comthermofisher.comsdfine.comilo.org It is strongly advised to prevent the chemical from entering the environment. nih.govilo.org
The ecotoxicity of p-anisidine has been evaluated for various aquatic species. The following table summarizes key findings:
| Species | Test Type | Duration | Effect | Concentration | Reference(s) |
| Daphnia magna (water flea) | Static | 48 hr | EC50 (Immobilization) | 180 µg/L | nih.gov |
| Daphnia magna (water flea) | Semi-static | 48 hr | EC50 (Immobilization) | 0.18 mg/L | fishersci.com |
| Daphnia magna (water flea) | Semi-static | 48 hr | EC50 (Immobilization) | 4.12 mg/L | sigmaaldrich.com |
| Chlorella vulgaris (Freshwater algae) | - | - | EC50 | - | sigmaaldrich.com |
| Microtox | - | 30 min | EC50 | 14.5 mg/L | fishersci.com |
EC50: The concentration of a substance that causes a defined effect in 50% of the test organisms.
The data indicates that p-anisidine can be harmful to aquatic invertebrates at low concentrations. For instance, an EC50 value of 180 µg/L for Daphnia magna signifies a high level of toxicity. nih.gov
Contamination Dynamics in Soil, Water, and Air
The contamination dynamics of this compound are dictated by its physical and chemical properties. Its production and use in industries like dye manufacturing are the primary sources of its release into the environment. nih.gov
Air: Upon release into the atmosphere, p-anisidine exists as a vapor and is subject to rapid degradation by hydroxyl radicals, with a short half-life. nih.govechemi.com While evaporation at 20°C is slow, spraying or dispersing the substance can lead to a much faster harmful contamination of the air. nih.gov
Water: In water, p-anisidine is soluble and mobile. fishersci.comfishersci.comthermofisher.com It is not expected to adsorb significantly to suspended solids or sediment. nih.gov Its persistence in water is variable, with much faster degradation observed in river water compared to seawater. nih.gov The water solubility of p-anisidine means it may spread within water systems, and it is advised not to flush it into surface water or sanitary sewer systems. fishersci.comthermofisher.com
Soil: In soil, p-anisidine is expected to have very high mobility based on its estimated Koc value. nih.gov However, its partial existence as a cation means it can also adsorb to soil particles, which could slow its movement through the soil profile. nih.gov Volatilization from moist soil is not a significant pathway for this compound. nih.gov
Research on Environmental Monitoring Strategies and Remediation Approaches
Effective environmental monitoring and remediation are crucial for managing p-anisidine contamination.
Monitoring: Analytical methods have been developed for the detection of p-anisidine in various environmental matrices. For instance, NIOSH Method 2514 uses high-performance liquid chromatography with ultraviolet detection to measure p-anisidine in the air, with a detection limit of 0.35 µ g/sample . echemi.com Gas chromatography has also been employed for the determination of organic compounds like p-anisidine in wastewater, offering high precision and sensitivity in the low parts-per-billion range. echemi.com
Remediation: In case of spills, it is recommended to evacuate the area and prevent the substance from entering drains or water courses. sdfine.com Cleanup procedures involve sweeping the spilled substance into covered containers, sometimes after moistening to prevent dust formation. ilo.org For larger spills, containment with materials like sand or earth is advised. sdfine.comchemservice.com
Research into advanced remediation techniques has also been conducted. Fenton's oxidation, an advanced oxidation process, has been studied for the degradation of p-anisidine in wastewater. researchgate.net This method has shown to be efficient and environmentally friendly. researchgate.net In one study, under optimized conditions (pH 2.5, [H₂O₂]/[Fe²⁺] ratio of 70:1), a maximum removal of 88.95% of p-anisidine and 76.43% of Chemical Oxygen Demand (COD) was achieved. researchgate.net Dissolving the compound in a combustible solvent and burning it in a furnace with an afterburner and scrubber is another suggested disposal method. echemi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to predicting the geometric and electronic properties of p-anisidine (B42471) hydrochloride.
Density Functional Theory (DFT) is a robust computational method used to determine the ground state properties of molecules. For p-anisidine and its derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry. asianresassoc.orgasianpubs.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. orientjchem.org
In studies on complexes and reaction products involving p-anisidine, DFT has been successfully used to calculate these geometric parameters. For instance, in a crystalline material formed between p-anisidine and 3,5-dinitrobenzoic acid, DFT calculations confirmed the molecular structure and the crucial role of hydrogen bonding in its stabilization. asianresassoc.orgasianresassoc.org Similarly, for Schiff bases derived from p-anisidine, optimized structural parameters have been calculated, showing good agreement with experimental data. asianpubs.org While specific DFT studies on p-anisidine hydrochloride are not extensively detailed, the methodology would predict the structure of the p-anisidinium cation, where the amino group is protonated. The calculations for a reaction product of p-anisidine with vanillin (B372448) showed that the calculated bond lengths and angles matched reasonably well with experimental X-ray crystal structure data. researchgate.nettandfonline.com
Table 1: Selected Calculated Geometrical Parameters for a p-Anisidine Derivative Data sourced from a DFT study on a related Schiff base molecule.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-N | 1.405 |
| C-O | 1.371 | |
| C-C (ring) | 1.390 - 1.402 | |
| O-CH₃ | 1.425 |
Note: The table is illustrative and based on data for N-(4-chlorobenzylidene)-4-methoxyaniline calculated at the B3LYP/6-311G(d,p) level. asianpubs.org
The electronic properties of p-anisidine are primarily investigated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. rjpbcs.com A smaller gap generally implies higher reactivity. rjpbcs.com For a charge-transfer complex involving p-anisidine, DFT calculations revealed a HOMO-LUMO energy gap of 0.01915 eV. asianresassoc.orgasianresassoc.org In another study of a luminogen containing a 4-methoxyaniline moiety, the calculated HOMO-LUMO gap was 2.86 eV. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsc.orgacs.org Studies on various compounds incorporating the p-anisidine structure show that TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) observed in experimental UV-Vis spectra. rsc.org Furthermore, computational methods are used to calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectral bands. asianpubs.orgorientjchem.org These theoretical spectra often show good agreement with experimental results, confirming the vibrational modes of the molecule. orientjchem.org
Table 2: Calculated Electronic Properties for a p-Anisidine Containing Luminogen Data sourced from a DFT study on a related phenanthroimidazole derivative. rsc.org
| Property | Calculated Value (eV) |
| HOMO Energy | -5.27 |
| LUMO Energy | -2.40 |
| Energy Gap (ΔE) | 2.87 |
Density Functional Theory (DFT) Calculations for Ground State Properties
Molecular Docking and Interaction Studies of Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the interaction of p-anisidine derivatives with biological targets. Research has focused on designing hybrid molecules that combine p-anisidine with other pharmacologically active scaffolds.
For example, novel hybrids of 7-methoxytacrine (7-MEOTA) and p-anisidine have been synthesized and studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netufam.edu.br Docking studies revealed that these derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net The specific interactions involve the 7-MEOTA moiety accommodating itself near key amino acid residues, while the p-anisidine part also contributes to the binding, with the length of the linker chain playing a crucial role. researchgate.net Similarly, lanthanum(III) complexes with a Schiff base derived from p-anisidine have been studied for their interaction with DNA. asianresassoc.orgasianresassoc.org Docking results indicated that these complexes bind to the major grooves of DNA, primarily through strong π–π stacking interactions. asianresassoc.orgasianresassoc.org
Table 3: Summary of Molecular Docking Studies of p-Anisidine Derivatives
| Derivative Class | Biological Target | Key Findings & Interactions | Citations |
| 7-Methoxytacrine-p-anisidine hybrids | Human Acetylcholinesterase (hAChE) | Dual binding at catalytic and peripheral anionic sites. Interactions with key residues like Phe329. | researchgate.netufam.edu.br |
| Lanthanum(III) Schiff base complexes | DNA (PDB ID: 1BNA) | Binding within the major groove facilitated by strong π–π stacking interactions. | asianresassoc.orgasianresassoc.org |
Modeling of Protic Equilibria and Protonation Sites
This compound is the salt formed by the protonation of p-anisidine. The most probable site of protonation is the nitrogen atom of the amino group, which has a lone pair of electrons. Computational models can be used to evaluate the proton affinity of different potential sites on a molecule to confirm the most basic site. researchgate.net
In solution, the hydrochloride salt dissociates into the chloride ion and the protonated p-anisidinium cation. researchgate.net The equilibrium between the neutral base (p-anisidine) and its conjugate acid (p-anisidinium) is pH-dependent and is described by the pKa value, which for p-anisidine is approximately 5.34. soton.ac.uk Computational studies on related systems have shown that protonation significantly alters the electronic structure and stability of the molecule. rsc.org For poly(p-anisidine), it has been suggested that the protonation process preferentially occurs at the imine nitrogen atoms. mdpi.com Modeling can also predict the structural changes that occur upon protonation, such as alterations in bond lengths and charge distribution within the aromatic ring.
Research on P Anisidine Hydrochloride Derivatives and Coordination Complexes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes from p-anisidine (B42471) derivatives often begins with the formation of a Schiff base. Schiff bases, containing an imine or azomethine group (-CH=N-), are versatile ligands formed from the condensation of primary amines like p-anisidine with carbonyl compounds. rsc.orgrasayanjournal.co.in These ligands are effective electron donors and can form stable complexes with various metal ions, which has made them a focus in organometallic and medicinal chemistry. rsc.org
A series of novel Lanthanum(III) complexes have been synthesized using a Schiff base ligand derived from p-anisidine. rsc.org The synthesis process involves a condensation reaction between 1-hydroxy-2-acetonapthone and p-anisidine in a solvent like methanol (B129727) or ethanol (B145695) to create the Schiff base ligand (labeled as ligand 3 ). rsc.org This reaction can be facilitated by sonication. rsc.orgnih.gov
Following the ligand synthesis, lanthanide complexes of praseodymium (Pr, complex 4 ), samarium (Sm, complex 5 ), and ytterbium (Yb, complex 6 ) were prepared. rsc.org The elemental analysis of these complexes suggests a general formula of [Ln(3)₂(NO₃)₂·xH₂O]·NO₃, where Ln represents the lanthanide ion and x is 0 for the samarium complex and 1 for the praseodymium and ytterbium complexes. rsc.org The yields for these synthesized complexes were reported to be moderate to high, ranging from 75% to 80%. rsc.org Characterization of the ligand and its complexes was conducted using various spectroscopic methods and X-ray crystallography. rsc.orgnih.gov
| Compound | Label | General Formula | Yield (%) |
|---|---|---|---|
| Schiff Base Ligand | 3 | - | - |
| Praseodymium Complex | 4 | [Pr(3)₂(NO₃)₂·H₂O]·NO₃ | 75-80 |
| Samarium Complex | 5 | [Sm(3)₂(NO₃)₂]·NO₃ | 75-80 |
| Ytterbium Complex | 6 | [Yb(3)₂(NO₃)₂·H₂O]·NO₃ | 75-80 |
The synthesis of phenazine (B1670421) derivatives can be achieved through various methods, including the oxidative coupling of anilines. mdpi.comrsc.org One established method is the Wohl-Aue reaction, though it is one of several routes to the phenazine nucleus. uct.ac.za More modern, environmentally friendly approaches include solid-state reactions where ortho-diamines and ortho-quinones are reacted under solvent-free conditions. rasayanjournal.co.in
Specifically for p-anisidine, its oxidation can lead to the formation of phenazine derivatives. uct.ac.za The synthesis of unsymmetrical phenazines can be complex, sometimes involving the reaction of two different amine molecules with an oxidizing agent like silver(I) carbonate. mdpi.com For instance, the synthesis of phenazine dyes can involve coupling a phenylene diamine derivative with an aniline (B41778) derivative, such as p-anisidine, in the presence of an oxidizing agent like sodium dichromate. google.com The resulting phenazine structures can then act as ligands to form coordination complexes with metal ions.
p-Anisidine-Appended Schiff Base Lanthanum(III) Complexes
Biological Activity of Derivatives
Schiff base complexes derived from p-anisidine have shown a wide spectrum of biological activities, making them significant in pharmaceutical research. rasayanjournal.co.in
Recent studies have evaluated the anti-tumor properties of the p-anisidine-appended Schiff base lanthanum(III) complexes (4 , 5 , and 6 ). nih.govrsc.org Their cytotoxic activity was tested in vitro against human cervical cancer (HeLa) cell lines using the MTT assay. rsc.orgnih.gov
The results indicated that the samarium complex (5 ) exhibited the highest cytotoxic potency against HeLa cells, with a half-maximal inhibitory concentration (IC₅₀) of 34.0 ± 1.2 μg/mL after 48 hours of incubation. rsc.orgnih.govkisti.re.kr This potency was approximately 2.5 times higher than that of the other lanthanide complexes tested. rsc.org The cytotoxic effect was found to be dose-dependent, with cell viability decreasing as the concentration of the complexes increased. rsc.org Further analysis through Hoechst 33258 and Acridine Orange/Ethidium Bromide (AO/EI) dual staining confirmed that the complexes induced cell death via apoptosis. rsc.orgnih.gov DNA fragmentation assays and western blot analysis of complex 5 suggested that apoptosis occurs through a caspase-3-dependent pathway. rsc.orgnih.gov
| Compound | IC₅₀ (μg/mL) | Cell Viability at 50 μg/mL (%) |
|---|---|---|
| Ligand 3 | >50 | 65.23 |
| Praseodymium Complex (4) | >50 | 49.26 |
| Samarium Complex (5) | 34.0 ± 1.2 | 20.15 |
| Ytterbium Complex (6) | >50 | 55.16 |
The mechanism of anti-tumor activity for these lanthanide complexes involves interaction with the cell cycle. Molecular docking and biological studies revealed that the most active samarium complex (5 ) binds with DNA through intercalation. nih.govcncb.ac.cn This interaction leads to an arrest of the cell cycle in the S-phase in HeLa cells, which is a critical phase for DNA replication. rsc.orgnih.govrsc.orgcncb.ac.cn This S-phase arrest is a key factor contributing to the complex's ability to inhibit cancer cell proliferation and induce apoptosis. nih.govrsc.org
Beyond anticancer applications, derivatives of p-anisidine are being explored for a range of other therapeutic uses.
Antibacterial and Antifungal Activity : Schiff base complexes of p-anisidine with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) have demonstrated notable antibacterial activity against various bacterial strains. rasayanjournal.co.in The metal complexes often show more potent antimicrobial effects than the parent Schiff base ligand. rasayanjournal.co.inglobalresearchonline.net Some phenazine derivatives have also been synthesized and tested for their antifungal properties. ekb.eg
Antioxidant Activity : The antioxidant potential of p-anisidine derivatives has also been investigated. The p-anisidine value (PAV) is a measure used to detect oxidation products in fats and oils, indicating the relevance of anisidine compounds in oxidation studies. researcherslinks.comscirp.org Certain isatin (B1672199) derivatives synthesized with p-anisidine have shown good chemical antioxidant activity. researchgate.net
Neurodegenerative Diseases : Researchers have designed and synthesized hybrid molecules combining 7-methoxytacrine (a derivative of a former Alzheimer's drug) with p-anisidine. These hybrids have been investigated as potential dual-binding site inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.
Cell Cycle Progression Modulation by Complexes
Structural Elucidation and Supramolecular Interactions in Derivatives
The structural architecture of derivatives of p-anisidine, particularly Schiff bases and coordination complexes, is significantly influenced by a variety of non-covalent interactions. X-ray crystallography has been an indispensable tool for the precise determination of their three-dimensional structures, revealing intricate networks of hydrogen bonds and other supramolecular forces that dictate the crystal packing.
Research into Schiff base derivatives of p-anisidine has provided detailed insights into their molecular geometry and intermolecular associations. For instance, the crystalline product of a Schiff base ligand synthesized from the condensation of 1-hydroxy-2-acetonapthone and p-anisidine was characterized using single-crystal X-ray crystallography. rsc.org The analysis revealed a monoclinic crystal system with the space group P2₁/c. rsc.org The precise unit cell parameters determined from this study provide a foundational understanding of the packing of this derivative in the solid state. rsc.org
Coordination complexes involving p-anisidine-derived ligands exhibit diverse and complex supramolecular structures. The synthesis and structural analysis of lanthanide(III) complexes with a p-anisidine-appended Schiff base ligand demonstrated the formation of intricate coordination geometries. rsc.org Elemental analysis of these complexes suggested the general formula [Ln(L)₂(NO₃)₂·xH₂O]·NO₃, where L is the Schiff base ligand. rsc.org Such studies underscore the role of the metal ion in organizing the ligands and counter-ions into a stable crystalline lattice.
The formation of salts through the protonation of the amino group of p-anisidine with various acids leads to structures governed by strong hydrogen bonds. A notable example is the bis(4-methoxyanilinium) adipate (B1204190) salt, which forms through the reaction of p-anisidine (4-methoxyaniline) and adipic acid. researchgate.net Single-crystal X-ray diffraction (SCXRD) analysis showed that this compound crystallizes in a triclinic system with a P-1 space group. researchgate.net The crystal structure is stabilized by a robust three-dimensional network of N–H···O and C-H···O hydrogen bonds. researchgate.net The protonated amine group (N⁺-H) of the 4-methoxyanilinium (B12549976) cation acts as a hydrogen bond donor to the oxygen atoms of the deprotonated carboxylate groups of the adipate anion. researchgate.net These interactions lead to the formation of specific, repeating patterns known as supramolecular synthons, such as the R²₂(8) and R⁴₄(12) ring motifs, which are crucial in crystal engineering. researchgate.net
The detailed structural data for some of these derivatives are summarized in the tables below.
Interactive Data Tables
Table 1: Crystallographic Data for a p-Anisidine Schiff Base Derivative rsc.org
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.931(1) |
| b (Å) | 17.938(1) |
| c (Å) | 10.999(1) |
| α (°) | 90 |
| β (°) | 103.853(2) |
| γ (°) | 90 |
| Volume (ų) | 1519.3(2) |
Source: Docking and in vitro molecular biology studies of p-anisidine-appended 1-hydroxy-2-acetonapthanone Schiff base lanthanum(III) complexes. rsc.org
Table 2: Crystallographic Data for bis(4-methoxyanilinium) adipate researchgate.net
| Parameter | Value |
| Empirical Formula | C₂₀H₂₈N₂O₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.758(2) |
| b (Å) | 7.649(3) |
| c (Å) | 10.793(4) |
| α (°) | 99.888(16) |
| β (°) | 106.183(14) |
| γ (°) | 92.427(14) |
| Volume (ų) | 520.8(3) |
Source: Supramolecular architecture, hydrogen bonding assembly and Hirshfeld surface analysis of charge transfer adipate salt of 4-methoxyaniline. researchgate.net
Table 3: Selected Hydrogen Bond Geometries in bis(4-methoxyanilinium) adipate researchgate.net
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1–H1A···O2 | 0.92 | 1.87 | 2.783(2) | 171 |
| N1–H1B···O3 | 0.92 | 1.85 | 2.760(2) | 170 |
| N1–H1C···O1 | 0.92 | 1.93 | 2.802(2) | 158 |
| C6–H6···O1 | 0.93 | 2.50 | 3.393(3) | 161 |
Source: Supramolecular architecture, hydrogen bonding assembly and Hirshfeld surface analysis of charge transfer adipate salt of 4-methoxyaniline. researchgate.net
These structural studies highlight a common theme: the directionality and strength of hydrogen bonds, complemented by other weaker interactions, are the primary determinants in the self-assembly of p-anisidine hydrochloride derivatives and their coordination complexes into well-defined supramolecular architectures.
Analytical Chemistry Applications in Research and Quality Control
Reagent for Oxidation Product Detection in Food Systems
A primary application of p-anisidine (B42471) is in the food industry, specifically for the detection and quantification of oxidation products in fats and oils. Lipid oxidation leads to food spoilage, producing off-flavors and odors, and diminishing nutritional quality. p-Anisidine serves as a critical analytical tool for monitoring this process.
The p-Anisidine Value (p-AV) is a widely recognized index that measures the amount of secondary oxidation products, particularly aldehydes, in fats and oils. measurlabs.comcsbe-scgab.ca The methodology is based on the reaction between the amino group of p-anisidine and the carbonyl group of aldehydes, primarily unsaturated aldehydes like 2-alkenals and 2,4-alkadienals, which are stable secondary byproducts of lipid peroxidation. cdrfoodlab.comresearchgate.net This condensation reaction forms a yellowish Schiff base, which is quantifiable by spectrophotometry. researchgate.netwikipedia.orgchemicalbook.com
The official method, such as AOCS Official Method Cd 18-90, involves dissolving a sample of the oil in a solvent like isooctane (B107328) and reacting it with a p-anisidine solution in glacial acetic acid. cdrfoodlab.comqclscientific.com The absorbance of the solution is measured at 350 nm before and after the reaction. qclscientific.comnih.gov The p-AV is calculated from the difference in absorbance, providing a measure of the aldehyde content. cdrfoodlab.com This value is an indicator of the extent of secondary oxidation, which is often correlated with the development of rancid or undesirable flavors. ew-nutrition.com
The chemical principle involves the nucleophilic attack of the p-anisidine amine on the carbonyl carbon of the aldehyde. The resulting product absorbs light in the visible spectrum, allowing for colorimetric quantification. wikipedia.orgew-nutrition.com The p-AV test is particularly sensitive to unsaturated aldehydes, which are significant contributors to unacceptable flavors in oxidized fats. wikipedia.orgchemicalbook.com
The p-AV test is a cornerstone in the quality assessment of edible oils, including vegetable oils (sunflower, soybean, palm), fish oils, and animal fats. cdrfoodlab.comqclscientific.com While the Peroxide Value (PV) measures primary oxidation products (hydroperoxides), these compounds are unstable and decompose into secondary products. ew-nutrition.comokstate.edu Therefore, a low PV does not always signify high oil quality, as it could indicate an advanced stage of oxidation where peroxides have already broken down. okstate.edu
Different oils have varying acceptable limits for p-AV. For instance, refined oils are expected to have a p-AV of less than 5, while for some fish oils, the value should be below 30. qclscientific.comokstate.edu The p-AV is crucial for monitoring oil quality throughout its shelf-life and under different processing conditions like frying, where high temperatures accelerate oxidation. cdrfoodlab.comcdrfoodlab.com
Table 1: Research Findings on p-AV in Different Edible Oils
| Oil Type | Condition | Peroxide Value (meq/kg) | p-Anisidine Value | TOTOX Value | Reference |
|---|---|---|---|---|---|
| Regular Sunflower Oil | Heating for 24h | - | - | 159.74 | researchgate.net |
| High Oleic Sunflower Oil | Heating for 24h | - | - | 118.15 | researchgate.net |
| Palm Fatty Acid Distillate (PFAD) | - | Low | Low | - | taylorandfrancis.com |
| Palm Refined Fraction (PRF) | - | Low | Higher than PFAD | - | taylorandfrancis.com |
| Flavored Marine Oils | Shelf-life study | Varied | Varied | - | sci-hub.se |
p-Anisidine Value (p-AV) Method for Aldehyde Quantification
Method Development for Trace Analysis of Impurities
The purity of chemical compounds, especially active pharmaceutical ingredients (APIs), is critical. p-Anisidine itself can be a process-related impurity or a starting material in chemical syntheses. Due to its potential genotoxicity, highly sensitive methods are required for its detection and quantification at trace levels. ajrconline.orgtaylorfrancis.comilkogretim-online.org
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for trace analysis of genotoxic impurities (GTIs). oup.com
A specific GC-MS method has been developed and validated for the simultaneous determination of p-anisidine and 4-methoxy-2-nitro aniline (B41778) as genotoxic impurities in the drug substance Esomeprazole magnesium. ajrconline.org In the synthesis of this API, p-anisidine is an important reagent, and its presence in the final product must be strictly controlled. ajrconline.org The method demonstrates excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ). ajrconline.org The use of selected ion monitoring (SIM) in GC-MS provides the necessary selectivity to detect these impurities at parts-per-million (ppm) levels in the drug substance. oup.com
Table 2: GC-MS Method Validation for p-Anisidine Impurity
| Parameter | p-Anisidine | 4-Methoxy-2-nitroaniline | Reference |
|---|---|---|---|
| Matrix | Esomeprazole magnesium | Esomeprazole magnesium | ajrconline.org |
| LOD (µg/g) | 0.0004 | 0.001 | ajrconline.org |
| LOQ (µg/g) | 0.001 | 0.003 | ajrconline.org |
| Linear Range (µg/g) | 0.001 - 0.003 | 0.003 - 0.008 | ajrconline.org |
| Correlation Coefficient (r²) | 0.9920 | 0.9923 | ajrconline.org |
| Recovery (%) | 85.9 - 90.0 | 99.2 - 100.3 | ajrconline.org |
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique in pharmaceutical quality control. justdial.com It is widely used for the separation, identification, and quantification of drug substances and their impurities. nih.gov
A reverse-phase HPLC (RP-HPLC) method has been developed for the identification of p-anisidine as a genotoxic impurity in the drugs aripiprazole (B633) and phenylbutazone. pharmainfo.in The method uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (B129727), with UV detection at 254 nm. pharmainfo.in The method was validated according to ICH guidelines, demonstrating linearity, accuracy, and precision for quantifying p-anisidine at low concentrations. pharmainfo.in
HPLC is also employed in the quality control of p-anisidine itself during its manufacture. justdial.com Furthermore, NIOSH (National Institute for Occupational Safety and Health) has established an HPLC-UV method for the determination of airborne ortho- and para-anisidine, where samples are collected on sorbent tubes and analyzed to ensure workplace safety. cdc.govkeikaventures.com
Table 3: RP-HPLC Method Parameters for p-Anisidine Impurity in Aripiprazole
| Parameter | Value | Reference |
|---|---|---|
| Column | Phenomenex Kinetics C18 (250 mm × 4.6 mm, 5 µm) | pharmainfo.in |
| Mobile Phase | Buffer (KH₂PO₄) : Acetonitrile : Methanol (30:50:20 v/v/v), pH 3.5 | pharmainfo.in |
| Flow Rate | 0.8 mL/min | pharmainfo.in |
| Detection | UV at 254 nm | pharmainfo.in |
| Retention Time (p-Anisidine) | 1.925 min | pharmainfo.in |
| Linearity Range (p-Anisidine) | 1 - 5 µg/mL | pharmainfo.in |
| Correlation Coefficient (r²) | 0.9996 | pharmainfo.in |
Emerging Research Directions and Future Perspectives
Investigation of Biofield Energy Treatment on Molecular Properties
A novel area of research has emerged investigating the impact of Biofield Energy Treatment, specifically the Trivedi Effect®, on the physicochemical and spectroscopic properties of p-anisidine (B42471). In one study, a sample of p-anisidine was subjected to this treatment and compared to an untreated control. The treated sample exhibited notable changes in its physical and thermal properties. chemicalbook.com
Researchers utilized various analytical techniques to characterize these changes, including X-ray diffraction (XRD), surface area analysis, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The findings indicated that biofield treatment could induce modifications in the crystalline structure and thermal stability of the compound. chemicalbook.comscispace.com
Key findings from the research are summarized in the table below:
| Property | Control Sample | Biofield Treated Sample | Percentage Change |
| Surface Area | Data not specified | Data not specified | 25.44% increase chemicalbook.com |
| Unit Cell Volume (x 10⁻²⁴ cm³) | 683.81 chemicalbook.com | 690.18 chemicalbook.com | 0.93% increase |
| Crystallite Size (nm) | 83.84 chemicalbook.com | 84.62 chemicalbook.com | 0.93% increase |
| Melting Temperature (°C) | 59.41 chemicalbook.com | 59.49 chemicalbook.com | 0.13% increase |
| Latent Heat of Fusion (J/g) | 146.78 chemicalbook.com | 148.89 chemicalbook.com | 1.44% increase |
| Onset of Thermal Degradation (°C) | 134.68 chemicalbook.com | 150.02 chemicalbook.com | 11.39% increase |
| Max. Thermal Degradation Temp. (°C) | 165.99 chemicalbook.com | 168.10 chemicalbook.com | 1.27% increase |
These results suggest that biofield energy treatment can enhance the thermal stability and alter the physical properties of p-anisidine. chemicalbook.comscispace.com While Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy did not reveal significant changes in the spectral properties, the observed modifications in physical and thermal characteristics point towards a potential new method for modulating the material properties of organic compounds. chemicalbook.com This research area, known as the Trivedi Effect®, has been explored across various scientific fields, including materials science and pharmaceuticals. globaljournals.orgdicle.edu.tr
Development of Novel Analytical Probes based on p-Anisidine Hydrochloride
The electrochemical properties of p-anisidine have spurred research into its use for developing novel analytical probes. One study detailed a sensitive electrochemical voltammetry method for the analysis of p-anisidine using a carbon paste electrode modified with natural phosphate (B84403). globaljournals.org This research demonstrated that p-anisidine strongly adsorbs onto the electrode surface, facilitating its electrochemical quantification. globaljournals.org
Further research has explored the electropolymerization of p-anisidine on graphite (B72142) electrodes to create polymer-modified electrodes. researchgate.net The characteristics of the resulting poly(p-anisidine) films were found to be highly dependent on the pH of the synthesis media, with acidic conditions producing a more electroactive material. researchgate.net Such modified electrodes could serve as platforms for electrochemical sensors. For example, nanocomposites of poly(p-anisidine) have been investigated for sensor applications, such as the detection of carbon monoxide. nih.gov
The development of these analytical tools is significant for various applications, including environmental monitoring and quality control in industries where p-anisidine and related compounds are utilized. mdpi.comthegoodscentscompany.com
Design and Synthesis of Advanced Functional Materials with p-Anisidine Moieties
This compound serves as a crucial monomer for the synthesis of poly(p-anisidine) (PPA), a conducting polymer with potential applications in advanced functional materials. nih.govt3db.cagoogle.com The synthesis is typically achieved through the chemical oxidative polymerization of p-anisidine, often in the presence of an acid like HCl and an oxidant such as ammonium (B1175870) persulfate. t3db.cagoogle.com
The properties of the resulting PPA can be tailored by controlling the synthesis conditions, such as the concentration of the monomer, oxidant, and acid. t3db.ca This allows for the creation of materials with varying degrees of crystallinity and different morphologies, including needle-like and globular particles. t3db.ca
Researchers are exploring the incorporation of PPA into nanocomposites to enhance their properties and create novel functionalities. Examples of these advanced materials include:
PPA/Titanium Carbide (TiC) and PPA/Titanium Dioxide (TiO2) Nanocomposites : These materials have been synthesized by polymerizing p-anisidine in the presence of TiC or TiO2 nanoparticles. rsc.orgmdpi.com The resulting nanocomposites exhibit good electrochemical response and thermal stability, making them potential candidates for use as fillers in antistatic and anticorrosion coatings. rsc.orgmdpi.com
PPA/Zinc Oxide (ZnO) Nanocomposites : These have been prepared by adding ZnO to a polymeric solution of PPA, with studies suggesting enhanced electrical conductivity. tandfonline.com
PPA-based Photoactive Films : By interfacing PPA with photosystem I, researchers have fabricated composite films that exhibit photocurrent densities, indicating potential for bio-hybrid energy conversion systems. google.com
These studies highlight the versatility of p-anisidine as a building block for a wide range of functional materials with tunable properties for applications in electronics, coatings, and energy conversion. nih.govtandfonline.com
In-depth Mechanistic Toxicology Beyond Current Understanding
While the general toxicity of p-anisidine has been documented, including its potential to cause hematological changes and nephrotoxicity, emerging research seeks to provide a more in-depth understanding of its mechanistic toxicology. chemicalbook.comindustrialchemicals.gov.au Current understanding suggests that, like other aromatic amines, p-anisidine's toxicity may be linked to its metabolic activation. chemicalbook.com
In vitro studies have shown that p-anisidine can be metabolized to a quinone imine, which can then covalently bind to proteins. taylorandfrancis.com This mechanism is predicted to be involved in its potential for skin sensitization. taylorandfrancis.com Furthermore, p-anisidine has shown evidence of genotoxicity in some assays. It gave a positive result in an E. coli DNA repair assay and a mouse lymphoma assay. taylorandfrancis.com
The metabolic activation pathway is a key area of investigation. For the related compound, o-anisidine (B45086), it is understood that oxidation by cytochrome P450 enzymes leads to the formation of N-(2-methoxyphenyl)hydroxylamine, a metabolite that can form DNA adducts. nih.gov While the specific enzymes and pathways for p-anisidine may differ, this provides a model for further investigation. The covalent binding of its metabolites to both DNA and protein is a critical aspect of its toxicity profile. taylorandfrancis.com In contrast to its ortho-isomer, p-anisidine is considered to be weakly carcinogenic or inactive. oup.com However, it tested positive in a Syrian hamster embryo (SHE) cell morphological transformation assay, an in vitro test that can indicate potential carcinogenicity. chemicalbook.com
Future research will likely focus on elucidating the specific metabolic pathways, identifying the enzymes involved in its activation and detoxification, and characterizing the nature and consequences of the DNA and protein adducts formed. This deeper mechanistic understanding is crucial for more accurate risk assessment.
Sustainable Synthesis Approaches for this compound and its Derivatives
In line with the principles of green chemistry, efforts are underway to develop more sustainable and environmentally friendly methods for the synthesis of p-anisidine and its derivatives. Traditional methods often involve the use of iron powder or sodium sulfide (B99878) as reducing agents, which can generate significant waste. chemicalbook.comgoogle.com
A more sustainable alternative is catalytic hydrogenation. Research has focused on the liquid-phase catalytic hydrogenation of p-nitroanisole to produce p-anisidine. chemicalbook.comgoogle.com Various catalysts have been explored to improve the efficiency and selectivity of this reaction under milder conditions.
Key sustainable synthesis approaches include:
Catalytic Hydrogenation with Novel Catalysts : A study reported the use of a Raney-RuNiC catalyst for the liquid-phase hydrogenation of p-nitroanisole, demonstrating high activity and stability, allowing the catalyst to be reused multiple times. chemicalbook.com Another method involves a composite catalyst with active metals like Cu, Ni, and Fe on a novel carrier, which also shows high catalytic activity and selectivity. scispace.com
Solvent System Optimization : A method has been developed for the hydrogenation reduction of a mixture of o-nitroanisole and p-nitroanisole in a methanol (B129727) system using a Pt/C catalyst. This process is described as clean, green, and producing minimal waste. researchgate.net
Microwave-Assisted Synthesis : For the synthesis of p-anisidine derivatives, such as N-acetyl-p-anisidine, microwave irradiation has been shown to be a green alternative to conventional heating. This method significantly reduces reaction times and eliminates the need for excess solvents.
Use of Greener Reagents : The acetylation of p-anisidine using acetic acid instead of the more hazardous acetic anhydride (B1165640) is another example of a greener synthetic route.
These approaches aim to reduce the environmental impact of producing this compound and its derivatives by minimizing waste, reducing energy consumption, and using less hazardous materials.
Q & A
How can researchers determine the oxidation state of lipids using p-Anisidine hydrochloride in complex matrices?
Basic Research Question
The p-Anisidine Value (AV) method is widely used to quantify secondary lipid oxidation products (e.g., aldehydes) in oils. The protocol involves reacting this compound with aldehydes in acidic conditions, forming colored complexes measurable at 350 nm . Key steps include:
- Sample preparation : Dissolve lipid extracts in iso-octane (2.5% w/v).
- Reaction : Mix with p-Anisidine reagent (0.25% in glacial acetic acid) and measure absorbance after 10 min.
- Calculations : Use the formula , where and are absorbances of the sample and blank, and is sample mass.
- Validation : Pair with Peroxide Value (PV) to calculate Total Oxidation (Totox = 2PV + AV) for comprehensive oxidation assessment .
What are the critical considerations for synthesizing this compound to ensure high yield and purity?
Basic Research Question
Synthesis protocols for this compound involve diazotization and reduction steps. For example:
- Diazotization : React p-Anisidine (free base) with concentrated HCl to form the hydrochloride salt, followed by diazotization at 0°C using sodium nitrite .
- Reduction : Add stannous chloride in HCl to the diazonium salt to yield the final product.
- Purification : Crystallize from aqueous solutions under vacuum to remove impurities and stabilize the hydrochloride form .
- Quality control : Monitor reaction progress via TLC and confirm purity via melting point (42–47°C) or NMR .
How does the pKa of this compound influence its reactivity in nucleophilic reactions under physiological conditions?
Advanced Research Question
The pKa of p-Anisidine (5.36) makes it a mild nucleophile suitable for reactions near neutral pH. In bioconjugation studies, its reactivity with bromothiomaleimides is enhanced due to:
- pH-dependent nucleophilicity : Optimal activity at pH 6–8, avoiding harsh acidic/basic conditions.
- Kinetics : Second-order rate constants () for p-Anisidine reactions with maleimides range from 0.0367 to 0.5226 M⁻¹s⁻¹, depending on substituents .
- Stability : Conjugates formed with p-Anisidine show no degradation over 6–8 days, making it ideal for stable bioconjugates in drug delivery .
What methodological approaches are recommended to resolve discrepancies in oxidation data when using p-Anisidine-based assays?
Advanced Research Question
Contradictions in AV or Totox values may arise from matrix interference or reagent instability. Mitigation strategies include:
- Statistical validation : Perform triplicate measurements and use ANOVA with Duncan’s test () to assess significance .
- Matrix calibration : For complex samples (e.g., emulsions), pre-treat with solid-phase extraction to remove interfering compounds.
- Reagent standardization : Prepare fresh p-Anisidine reagent in acetic acid and store in amber vials to prevent photodegradation .
- Cross-validation : Combine AV with complementary methods (e.g., GC-MS for volatile aldehydes) to confirm results .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
this compound is toxic (acute oral toxicity Category 4) and a skin irritant (Category 2). Key safety measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and sealed goggles. Validate glove compatibility using manufacturer charts (e.g., Ansell Chemical Resistance Guide) .
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Training : Document SOP-specific training for all users, including emergency procedures for skin/eye contact (flush with water for 15 min) .
How can researchers optimize reaction conditions for synthesizing p-Anisidine-derived pharmaceutical intermediates?
Advanced Research Question
In drug synthesis (e.g., N-(p-methoxyphenyl)piperazine), this compound serves as a precursor. Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates.
- Catalysis : Employ base catalysts (e.g., NaOH) to deprotonate the amine and accelerate nucleophilic substitution .
- Scale-up : Maintain strict temperature control (0–5°C during diazotization) to prevent byproduct formation .
- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
